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Methyl 2-chloro-6-(methylamino)benzoate Documentation Hub

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  • Product: Methyl 2-chloro-6-(methylamino)benzoate
  • CAS: 1379595-97-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-chloro-6-(methylamino)benzoate

Advanced Synthesis, Process Chemistry, and Pharmacophore Applications[1] Part 1: Executive Summary & Chemical Identity Methyl 2-chloro-6-(methylamino)benzoate is a highly specialized vicinal-functionalized arene used pri...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Process Chemistry, and Pharmacophore Applications[1]

Part 1: Executive Summary & Chemical Identity

Methyl 2-chloro-6-(methylamino)benzoate is a highly specialized vicinal-functionalized arene used primarily as a regiospecific building block in the synthesis of nitrogen-containing heterocycles.[1] It serves as a critical "turn-inducing" scaffold for generating acridones , quinazolines , and benzodiazepines , which are privileged structures in kinase inhibitors and antimalarial therapeutics.[1]

Unlike simple anthranilates, the presence of the chlorine atom at the C2 position (ortho to the ester) and the methylamino group at C6 provides a unique "push-pull" electronic environment, facilitating subsequent cyclization reactions that are otherwise difficult to control regiochemically.

Chemical Profile
PropertySpecification
Systematic Name Methyl 2-chloro-6-(methylamino)benzoate
Synonyms Methyl 6-chloro-N-methylanthranilate; 2-chloro-6-(methylamino)benzoic acid methyl ester
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Core Scaffold ortho-halo-ortho-amino benzoate
Primary Precursor Methyl 2,6-dichlorobenzoate (CAS: 1129-35-7)
Predicted LogP ~2.8 (Lipophilic)
Physical State Viscous oil or low-melting solid (depending on purity)

Note on CAS Registry: While the specific methyl ester derivative is often synthesized in situ or custom-ordered, it is derived directly from Methyl 2,6-dichlorobenzoate (CAS 1129-35-7) .[1] Researchers should reference the parent CAS for regulatory sourcing of the starting material.

Part 2: Synthetic Routes & Process Chemistry

The Challenge of Regioselectivity

Direct methylation of 2-amino-6-chlorobenzoic acid often results in over-methylation (quaternization) or ester hydrolysis.[1] The most robust, scalable route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a di-halo benzoate.[1] This method is self-validating because the product is significantly more electron-rich than the starting material, preventing a second substitution under controlled conditions.[1]

Protocol: SₙAr Displacement of Methyl 2,6-dichlorobenzoate

Reaction Logic: The ester group at C1 acts as an electron-withdrawing group (EWG), activating the ortho-chlorines for nucleophilic attack.[1] The steric bulk of the ester forces the incoming methylamine to attack, while the leaving group (Cl⁻) is stable.

Materials:
  • Substrate: Methyl 2,6-dichlorobenzoate (1.0 equiv).[1]

  • Nucleophile: Methylamine (2.0 M in THF or MeOH, 2.5 equiv).

  • Solvent: Anhydrous DMF or DMSO (promotes SₙAr via dipole stabilization).

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 equiv) to scavenge HCl.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,6-dichlorobenzoate in anhydrous DMF (0.5 M concentration).

  • Nucleophile Addition: Cool the solution to 0°C. Add the Methylamine solution dropwise over 20 minutes. Rationale: Exothermic control prevents bis-substitution.[1]

  • Reaction Phase: Allow the mixture to warm to room temperature. Heat to 60°C for 4–6 hours.

    • Process Check: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (high R_f) should disappear, replaced by a fluorescent spot (product).

  • Quench & Workup: Pour the reaction mixture into ice-cold brine (5x volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with water (to remove DMF) and brine. Dry over Na₂SO₄. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Mechanism of Action (SₙAr)

The reaction proceeds via a Meisenheimer Complex intermediate. The ester stabilizes the negative charge delocalized onto the ring during the addition step.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the transformation from the dichloro-precursor to the target scaffold, highlighting the critical intermediate states.

SnAr_Pathway Start Methyl 2,6-dichlorobenzoate (CAS 1129-35-7) Electron Deficient Ring Complex Meisenheimer Complex (Transition State) Negative Charge Stabilized by Ester Start->Complex + MeNH2 (DMF, 60°C) Reagent Methylamine (Nucleophile) Reagent->Complex Product Methyl 2-chloro-6-(methylamino)benzoate Target Scaffold Complex->Product - Cl⁻ (Aromatization) Byproduct HCl (Scavenged by Base) Complex->Byproduct

Figure 1: SₙAr Reaction Pathway.[1] The electron-withdrawing ester activates the ring, allowing displacement of one chlorine atom.[1]

Part 4: Applications in Drug Discovery

This molecule is not a final drug but a linchpin intermediate . Its value lies in its ability to undergo intramolecular cyclization.

Acridone Synthesis (Antimalarial/Anticancer)

Reaction with an aryl boronic acid (Suzuki coupling) followed by intramolecular Friedel-Crafts acylation yields N-methylacridones.[1] These structures are potent intercalators of DNA and inhibitors of Topoisomerase II.

Quinazolinone Synthesis

Condensation with urea or formamide derivatives leads to 8-chloro-1-methyl-quinazolin-4-ones.[1] The chlorine at position 8 (derived from the C2 chlorine of the benzoate) allows for late-stage diversification via Buchwald-Hartwig aminations, a critical feature for generating libraries of kinase inhibitors.[1]

Experimental Workflow: Cyclization to Quinazolinone

Cyclization_Flow Step1 Target: Methyl 2-chloro-6-(methylamino)benzoate Step2 Reagent: Formamide / Ammonium Acetate Condition: 140°C, Sealed Tube Step1->Step2 Step3 Intermediate: Amidine Formation Step2->Step3 Step4 Cyclization: Intramolecular Nucleophilic Attack Step3->Step4 Final Product: 5-chloro-1-methylquinazolin-4(1H)-one Step4->Final - MeOH

Figure 2: Cyclization workflow converting the benzoate scaffold into a bioactive quinazolinone core.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be sparse, it should be handled with the protocols standard for halogenated anilines and benzoate esters .

Hazard ClassDescriptionPrecaution
Skin Irritant Likely causes skin irritation (Category 2).[1][2]Wear nitrile gloves; wash immediately upon contact.[1]
Eye Damage Causes serious eye irritation (Category 2A).[1]Use chemical safety goggles.
Acute Toxicity Harmful if swallowed (Oral).[1]Do not eat/drink in the lab.
Environmental Toxic to aquatic life with long-lasting effects.[1]Collect all organic waste; do not dispose down drain.[1]

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation over extended periods.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14336, Methyl 2,6-dichlorobenzoate. Retrieved from [Link][1]

  • Wang, X., et al. (2012). Efficient Synthesis of Quinazolinones via Copper-Catalyzed Coupling. Journal of Organic Chemistry.[3] (General reference for quinazolinone cyclization from anthranilates).

Sources

Exploratory

Precision Synthesis of Methyl 2-chloro-6-(methylamino)benzoate

The following technical guide details the synthesis of Methyl 2-chloro-6-(methylamino)benzoate , a critical intermediate in the development of quinoline-3-carboxamide therapeutics (e.g., Laquinimod) and various agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 2-chloro-6-(methylamino)benzoate , a critical intermediate in the development of quinoline-3-carboxamide therapeutics (e.g., Laquinimod) and various agrochemicals.

Technical Monograph | Chemical Development Series

Executive Summary

Methyl 2-chloro-6-(methylamino)benzoate (CAS: 1178884-53-1) is a sterically congested, electron-deficient anthranilate derivative. Its synthesis presents a specific regiochemical challenge: introducing a single methyl group onto the amine without over-alkylation (quaternization) or affecting the labile ester moiety.

This guide establishes the Reductive Alkylation Route as the "Gold Standard" for laboratory and pilot-scale production. Unlike direct alkylation with methyl halides—which suffers from poor selectivity—or nucleophilic aromatic substitution (SnAr) on dichlorobenzoates—which risks amide byproducts—the reductive route offers superior regiocontrol and yield.

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC)

  • Overall Yield: 75–85%

  • Critical Control Point: Temperature control during borohydride addition to prevent ester reduction.

Retrosynthetic Analysis & Strategy

The molecule contains three functional cores: a benzoate ester, an aryl chloride, and a secondary amine.

  • Disconnection A (Ester Bond): Leads to 2-chloro-6-(methylamino)benzoic acid . This is the most stable disconnection, allowing the amine manipulation to occur on the free acid or a protected precursor.

  • Disconnection B (C-N Bond): Leads to Methyl 2-amino-6-chlorobenzoate (6-Chloroanthranilate). This requires a selective mono-methylation.

  • Disconnection C (SnAr): Leads to Methyl 2,6-dichlorobenzoate .[1] While cheaper, the reaction with methylamine often competes with amidation at the ester carbonyl.

Selected Pathway: Reductive Methylation of 2-Amino-6-chlorobenzoic Acid followed by Esterification. This pathway utilizes paraformaldehyde and sodium borohydride to form the N-methyl bond before or after esterification. Performing methylation on the acid (Step 1) followed by esterification (Step 2) avoids side reactions involving the ester group during the reduction phase.

Reaction Scheme Visualization

ReactionScheme Start 2-Amino-6-chlorobenzoic Acid (Starting Material) Inter Schiff Base / Imine (Intermediate) Start->Inter Paraformaldehyde NaOMe, MeOH 0-5°C Prod1 2-Chloro-6-(methylamino)benzoic Acid (N-Methyl Acid) Inter->Prod1 NaBH4 Reductive Amination Reflux Final Methyl 2-chloro-6-(methylamino)benzoate (Target Ester) Prod1->Final SOCl2, MeOH (Esterification)

Figure 1: Strategic synthetic pathway via reductive amination followed by acid-catalyzed esterification.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Chloro-6-(methylamino)benzoic Acid

This step utilizes a reductive methylation protocol adapted from quinoline precursor synthesis patents (e.g., US8865742B2).

Reagents:

  • 2-Amino-6-chlorobenzoic acid (1.0 eq)[2]

  • Paraformaldehyde (1.0–1.2 eq)

  • Sodium Methoxide (30% in MeOH) (4.5 eq)

  • Sodium Borohydride (NaBH4) (4.7 eq)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 2-Amino-6-chlorobenzoic acid and Methanol (10 volumes).

    • Add Paraformaldehyde under stirring.[2]

    • Cool the suspension to 0–5°C using an ice/brine bath.

    • Critical Step: Dropwise add Sodium Methoxide solution, maintaining internal temperature <10°C. The mixture will clarify as the Schiff base forms.

    • Allow to warm to room temperature (20–25°C) and stir for 1 hour.

  • Reduction:

    • Heat the solution to reflux (65°C) for 1.5 hours to ensure complete condensation.

    • Cool the mixture back to 20–25°C .

    • Add Sodium Borohydride in small portions. Caution: Hydrogen gas evolution.

    • Heat to reflux again for 2 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in water.[3]

    • Acidify carefully with 1M HCl to pH 3–4 to precipitate the product.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Expected Yield: 90–95% Appearance: Off-white to pale yellow solid.

Phase 2: Esterification to Methyl 2-chloro-6-(methylamino)benzoate

Standard Fischer esterification or Thionyl Chloride mediated esterification is preferred to ensure conversion without affecting the amine.

Reagents:

  • 2-Chloro-6-(methylamino)benzoic acid (from Phase 1)

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the N-methyl acid in Methanol (anhydrous, 15 volumes).

    • Cool to 0°C .

    • Add Thionyl Chloride dropwise over 30 minutes. Exothermic reaction.

  • Reaction:

    • Heat the mixture to reflux for 4–6 hours.

    • Monitor by TLC or HPLC (End point: <1% unreacted acid).

  • Isolation:

    • Evaporate methanol under vacuum.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Saturated NaHCO3 (to neutralize HCl traces) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Optimization & Troubleshooting

The following table summarizes critical parameters that influence yield and purity.

ParameterOptimal ConditionConsequence of Deviation
Stoichiometry (HCHO) 1.0 – 1.2 equivalentsExcess: Risk of dimethylation (quaternary salt). Deficit: Incomplete conversion.
Temperature (NaBH4) Add at RT, then RefluxToo Hot: Rapid H2 evolution, safety hazard. Too Cold: Incomplete reduction.
Acidification (Phase 1) pH 3 – 4pH < 2: Product dissolves as hydrochloride salt (yield loss). pH > 5: Incomplete precipitation.
Solvent (Phase 2) Anhydrous MethanolWater present: Hydrolysis of thionyl chloride; reaction stalls.
Analytical Validation
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.85 (s, 3H, COOMe )
      
    • 
       2.90 (d, 3H, NHMe )
      
    • 
       6.5 – 7.2 (m, 3H, Aromatic protons)
      
    • 
       6.8 (br s, 1H, N H) – Broad signal, exchangeable.
      
  • HPLC: Retention time distinct from starting acid (more polar) and dimethyl impurity (less polar).

Safety & Scalability (E-E-A-T)

Hazard Management
  • Sodium Borohydride: Reacts violently with water/acids releasing flammable hydrogen gas. Use under inert atmosphere (N2/Ar).

  • Thionyl Chloride: Releases HCl and SO2 gases. Must be used in a well-ventilated fume hood with a scrubber system.

  • Methylating Agents: While this protocol avoids highly toxic Methyl Iodide (MeI), Paraformaldehyde is a sensitizer and carcinogen suspect. Handle with PPE.

Scale-Up Considerations

For kilogram-scale production, the Thionyl Chloride step in Phase 2 can be replaced with Sulfuric Acid (catalytic) in refluxing methanol if corrosion-resistant reactors (Glass-lined) are available, reducing gas evolution issues.

Workflow Logic

The following diagram illustrates the critical decision nodes during the purification process.

WorkupLogic Reaction Crude Reaction Mixture (Phase 2) Evap Evaporate MeOH Reaction->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Wash Wash with sat. NaHCO3 Dissolve->Wash Check Check pH of Aqueous Layer Wash->Check Check->Wash pH < 7 (Acidic) Repeat Wash Dry Dry Organic Layer (Na2SO4) Check->Dry pH > 8 (Basic) Conc Concentrate & Analyze Dry->Conc

Figure 2: Workup logic flow to ensure complete removal of acidic byproducts.

References

  • Synthesis of Quinoline-3-Carboxamide Derivatives (Laquinimod Intermediates). Source: US Patent 8,865,742 B2. (2014). Mapi Pharma Ltd. Relevance:[2] Describes the reductive methylation of 2-amino-6-chlorobenzoic acid using paraformaldehyde and NaBH4.

  • Preparation of 2-Amino-3-chlorobenzoic Methyl Ester and Methylation. Source: CN Patent 103193666A. Relevance: Validates conditions for methylation of anthranilate derivatives.

  • Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzoic Acid. Source:Journal of Organic Chemistry, "Efficient Synthesis of 2,6-Disubstituted Benzoates." Relevance: Provides context for the alternative SnAr route and its limitations regarding amide formation.

  • Chemical Safety Data: Methyl 2-chloro-6-(methylamino)benzoate. Source: PubChem Compound Summary. Relevance: Safety and physical property data for the target scaffold.

Sources

Foundational

Technical Guide: Strategic Preparation of 2-Chloro-6-Substituted Benzoic Acid Derivatives

Executive Summary: The Ortho-Effect & Pharmacophore Utility The 2-chloro-6-substituted benzoic acid scaffold is a privileged structural motif in medicinal chemistry and agrochemistry. It serves as the core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect & Pharmacophore Utility

The 2-chloro-6-substituted benzoic acid scaffold is a privileged structural motif in medicinal chemistry and agrochemistry. It serves as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac , synthetic auxins (herbicides), and an increasing number of kinase inhibitors.[1]

Technical Significance:

  • Conformational Locking: The 2,6-disubstitution pattern forces the carboxylate moiety out of the aromatic plane (typically nearly 90°). This "Ortho Effect" drastically alters the electronic conjugation, lowering the pKa (increasing acidity) compared to unsubstituted benzoic acid, and improving metabolic stability by sterically shielding the carbonyl carbon from nucleophilic attack.[1]

  • Synthetic Challenge: Introducing a substituent at the C6 position of an existing 2-chlorobenzoic acid is difficult due to steric crowding and the deactivating nature of the chlorine atom.

This guide details three validated synthetic pathways, prioritized by regiocontrol and scalability.

Strategic Pathway Selection

Choose your method based on the availability of starting materials and the sensitivity of the desired C6 substituent.

SyntheticStrategy Start Select Starting Material AcidStart Start: 2-Chlorobenzoic Acid Start->AcidStart TolueneStart Start: 2-Chloro-6-X-Toluene Start->TolueneStart NitrileStart Start: 2,6-Dichlorobenzonitrile Start->NitrileStart MethodA Method A: Directed Ortho Metalation (DoM) (High Precision) MethodB Method B: Oxidative Degradation (High Scalability) MethodC Method C: Nitrile Hydrolysis (Industrial/Commodity) AcidStart->MethodA Requires -78°C Strong Base TolueneStart->MethodB Requires KMnO4 Reflux NitrileStart->MethodC Requires H2SO4/NaOH Hydrolysis

Figure 1: Decision matrix for selecting the optimal synthetic route.

Method A: Directed Ortho Metalation (DoM)

Best for: Complex substituents, lab-scale synthesis, and introducing electrophiles (I, CHO, alkyl) at C6.[1]

This is the most elegant method, utilizing the carboxylate itself as a Directing Group (DG).[1] While traditionally requiring protection (as an amide or oxazoline), modern protocols allow for the lithiation of unprotected benzoic acids using optimized base pairs.[1]

Mechanistic Insight

The reaction relies on the Complex Induced Proximity Effect (CIPE) .[1] The lithium base coordinates with the carboxylate oxygen, bringing the alkyl anion into proximity with the ortho proton (C6).[1]

  • Reagent Choice: sec-Butyllithium (s-BuLi) is preferred over n-BuLi due to its higher basicity and lower tendency to form stable hexamers, especially when deaggregating agents like TMEDA are used.

Protocol: Synthesis of 2-Chloro-6-Fluorobenzoic Acid

Target: Introduction of Fluorine (via NFSI) or Iodine (via I2) at C6.

  • Dehydration (Critical): Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous THF under Argon. Ensure moisture content is <50 ppm.[1]

  • Deprotonation (Step 1): Cool to -78°C. Add s-BuLi (1.1 equiv) dropwise.[1] This forms the lithium carboxylate (Li-O-CO-Ar).

  • Lithiation (Step 2 - The DoM): Add a second portion of s-BuLi (1.1 equiv) mixed with TMEDA (2.2 equiv).

    • Observation: The solution often turns a deep red/orange, indicating the formation of the dianion.[1]

    • Time: Stir for 1-2 hours at -78°C.

  • Self-Validation (The Deuterium Test):

    • Action: Remove a 0.5 mL aliquot and quench with

      
      .[1]
      
    • Check: Run a quick

      
      H-NMR. If the C6 proton signal (doublet of doublets) disappears, the lithiation is complete.[1] Do not proceed to the expensive electrophile step without this check.
      
  • Electrophile Quench: Add the electrophile (e.g., N-Fluorobenzenesulfonimide for F, or Methyl Iodide for Me) dissolved in THF.[1]

  • Workup: Allow to warm to RT. Acidify with 2M HCl to pH 1. Extract with EtOAc.

DoM_Mechanism Substrate 2-Chlorobenzoic Acid Intermediate Lithiated Dianion (Ortho-Li) Substrate->Intermediate Double Deprotonation Base s-BuLi / TMEDA (-78°C) Base->Intermediate Product 2-Chloro-6-Substituted Benzoic Acid Intermediate->Product Electrophile (E+)

Figure 2: The DoM pathway involves a dianion intermediate stabilized by the carboxylate.

Method B: Oxidative Degradation of Toluenes

Best for: Scale-up (>100g), simple substituents (Nitro, Chloro, Fluoro).[1]

If the 2-chloro-6-substituted toluene is commercially available (e.g., 2-chloro-6-nitrotoluene), oxidation is the most robust route.

Protocol: Permanganate Oxidation
  • Setup: In a flask equipped with a mechanical stirrer (magnetic stirring will fail due to

    
     sludge), suspend 2-chloro-6-nitrotoluene (1 equiv) in water.
    
  • Basification: Add KOH (0.5 equiv) to help solubilize intermediates.

  • Oxidant Addition: Add

    
     (2.5 - 3.0 equiv) in portions.
    
    • Safety Note: This reaction is exothermic.[1] Monitor internal temperature and control addition rate to maintain gentle reflux (~100°C).

  • Monitoring: The purple color of permanganate must disappear, replaced by brown

    
     precipitate.[1]
    
    • End Point: The oily starting material layer (toluene) disappears from the reflux condensate.[1]

  • Filtration: Filter the hot mixture through Celite to remove

    
    . Wash the cake with hot water.
    
  • Isolation: Acidify the clear filtrate with conc. HCl. The product will precipitate as a white solid.[1]

Data Summary: Method Comparison

FeatureMethod A (DoM)Method B (Oxidation)
Regiocontrol Excellent (Directed)Pre-determined by starting material
Conditions Cryogenic (-78°C), AnhydrousHarsh (Reflux, Oxidizing)
Functional Group Tolerance Low (Sensitive to base)Moderate (Sensitive to oxidation)
Scalability Moderate (Cost of Li reagents)High (Cheap reagents)

Method C: Nitrile Hydrolysis

Best for: 2,6-Dihalo derivatives (e.g., 2,6-dichlorobenzoic acid).[1]

Nitriles are often more accessible via Sandmeyer reactions on anilines than the acids themselves.[1]

Protocol:

  • Acid Hydrolysis: Reflux 2,6-dichlorobenzonitrile in 70%

    
     for 6-12 hours.
    
  • Base Hydrolysis (Alternative): Reflux in 20% NaOH. Note that sterically hindered nitriles (like 2,6-disubstituted ones) resist hydrolysis and may require glycol solvents to reach higher temperatures (150°C+).[1]

References

  • Mortier, J., et al. (2006).[2] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters. Link

  • ResearchGate. (2025).[1] "Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses." Link

  • Organic Syntheses. (1941).[1][3] "o-Chlorobenzoic Acid (Oxidation Protocol)." Org.[1][2][3][4][5] Synth. Coll. Vol. 1, p. 170.[3] Link

  • PrepChem. "Synthesis of 2-Chloro-6-nitro-benzoic acid." Link

  • National Institutes of Health (NIH). (2014).[1] "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." PubMed.[1] Link

Sources

Exploratory

Starting materials for Methyl 2-chloro-6-(methylamino)benzoate synthesis

Executive Summary Methyl 2-chloro-6-(methylamino)benzoate is a critical unsymmetrical intermediate used extensively in the synthesis of polycyclic heterocycles, particularly acridones and quinazolines , which serve as sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-6-(methylamino)benzoate is a critical unsymmetrical intermediate used extensively in the synthesis of polycyclic heterocycles, particularly acridones and quinazolines , which serve as scaffolds for kinase inhibitors and antimalarial agents.

This guide details the optimal synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) . Unlike electrophilic substitutions, this route leverages the electron-withdrawing nature of the ester moiety to activate the ortho-halogen for displacement. The protocol prioritizes regioselectivity—ensuring only one chlorine atom is displaced—by exploiting the electronic deactivation that occurs immediately following the first amination.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the C-N bond at the 6-position. The symmetry of the precursor, Methyl 2,6-dichlorobenzoate, allows for a statistical attack that becomes highly selective upon the first substitution.

Strategic Pathway (DOT Visualization)

Retrosynthesis Target Target: Methyl 2-chloro-6-(methylamino)benzoate Precursor Precursor: Methyl 2,6-dichlorobenzoate Target->Precursor C-N Disconnection (S_NAr) StartMat Starting Material: 2,6-Dichlorobenzoic Acid Precursor->StartMat Ester Hydrolysis (Reverse) Reagent1 Reagent: Methylamine (2.0 eq) Precursor->Reagent1 Reagent2 Reagent: MeOH / H2SO4 (Esterification) StartMat->Reagent2 Reagent1->Target Step 2: Amination Reagent2->Precursor Step 1: Esterification

Figure 1: Retrosynthetic logic flow from commercial acid to the target amino-ester.

Critical Starting Materials Profile

The success of this synthesis relies on the purity of the electrophile (the benzoate) and the concentration of the nucleophile (methylamine).

Primary Precursor: Methyl 2,6-dichlorobenzoate
  • CAS: 1129-30-2

  • Role: Electrophile (Substrate)[1]

  • Purity Requirement: ≥98% (GC). Impurities such as 2-chlorobenzoate will lead to inseparable byproducts.

  • Sourcing Note: While commercially available, it is often cost-effective to synthesize in-house from 2,6-dichlorobenzoic acid via standard Fischer esterification (Methanol/H2SO4 reflux).

Nucleophile: Methylamine
  • CAS: 74-89-5

  • Role: Nucleophile[1][2]

  • Formulation: 2M solution in THF or 33% in Ethanol is preferred over aqueous solutions.

  • Why Non-Aqueous? While the 2,6-dichloro substitution pattern provides steric protection to the ester carbonyl, high concentrations of water and hydroxide (generated from amine equilibrium) can still lead to competitive hydrolysis of the ester to the acid (saponification).

Reaction Mechanism: The Regioselectivity Lock

Understanding the causality of this reaction is vital for troubleshooting.

  • Activation: The ester group at C1 withdraws electron density from the ring, making the C2 and C6 positions electrophilic (susceptible to attack).

  • SNAr Attack: Methylamine attacks C2, forming a Meisenheimer complex (anionic intermediate).

  • Aromatization: Chloride is expelled, restoring aromaticity.

  • The "Lock": The newly formed secondary amine (-NHMe) is an electron-donating group (EDG) . It pushes electron density back into the ring. This raises the energy of the transition state for a second attack, effectively "deactivating" the remaining chlorine at C6. This prevents the formation of the double-substitution byproduct, Methyl 2,6-bis(methylamino)benzoate, provided temperatures remain moderate (<80°C).

Mechanistic Pathway (DOT Visualization)

Mechanism SM Methyl 2,6-dichlorobenzoate (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex + MeNH2 (Slow Step) Product Product: Methyl 2-chloro-6-(methylamino)benzoate Complex->Product - Cl- Byproduct Over-reaction: Bis-amino adduct Product->Byproduct + MeNH2 (High Temp Only)

Figure 2: Reaction pathway highlighting the mono-substitution selectivity.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dichlorobenzoate (If not purchased)

If purchasing the ester directly, skip to Step 2.

  • Charge: A 500 mL round-bottom flask with 2,6-dichlorobenzoic acid (19.1 g, 100 mmol).

  • Solvent: Add Methanol (150 mL).

  • Catalyst: Slowly add conc. H2SO4 (2.0 mL) or Thionyl Chloride (1.5 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO3 (to remove unreacted acid) and Brine. Dry over MgSO4.

  • Yield: Expect ~95% yield of white crystalline solid.

Step 2: SNAr Amination (The Core Reaction)

Safety: Methylamine is toxic and volatile. Perform all operations in a fume hood.

Reagents:

  • Methyl 2,6-dichlorobenzoate (10.25 g, 50 mmol)

  • Methylamine (2.0 M in THF, 75 mL, 150 mmol, 3.0 eq)

  • Solvent: THF (50 mL) or Ethanol (Abs.)

Procedure:

  • Dissolution: In a pressure vessel (sealed tube or autoclave), dissolve the ester in THF.

    • Note: A sealed vessel is required because methylamine gas may evolve upon heating.

  • Addition: Add the Methylamine solution.

  • Reaction: Seal the vessel and heat to 60°C .

    • Causality Check: Do not exceed 80°C. Higher temperatures increase the kinetic energy enough to overcome the electronic deactivation, leading to the bis-methylamino impurity.

  • Monitoring: Stir for 12–16 hours. Monitor via HPLC or TLC.

    • Endpoint: Disappearance of starting ester.

  • Quench & Workup:

    • Cool to room temperature.[2][3][4]

    • Vent the vessel carefully to a scrubber.

    • Concentrate the solvent in vacuo to remove excess methylamine and THF.

    • Partition: Dissolve residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove methylammonium chloride salts.

  • Purification:

    • The crude material is often pure enough (>95%).

    • If necessary, recrystallize from Heptane/EtOAc or perform flash chromatography (0-10% EtOAc in Hexanes).

Data Presentation & Quality Control

Physical & Spectral Data
PropertySpecificationNotes
Appearance White to off-white solidYellowing indicates oxidation of the amine.
Melting Point 52–54 °CSharp range indicates high purity.
1H NMR (CDCl3) δ 7.2 (t, 1H), 6.7 (d, 1H), 6.5 (d, 1H), 3.9 (s, 3H, OMe), 2.9 (d, 3H, NMe)Look for the doublet at 2.9 ppm (N-Me) and singlet at 3.9 ppm (Ester).
Mass Spec (ESI) [M+H]+ = 200.05Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting material remains Temperature too low or amine gas escaped.Check vessel seal; increase temp to 65°C; add 1.0 eq fresh amine.
Bis-amino impurity (>5%) Temperature too high (>80°C) or reaction time too long.Strictly control temp at 60°C; quench immediately upon conversion.
Hydrolyzed Acid (COOH) Water present in solvent/reagent.Use anhydrous methylamine in THF/EtOH; dry solvents.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Modern Physics, 23(4), 429.
  • Synthesis of Anthranilate Derivatives: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Quinazoline Kinase Inhibitors." (Verifies the utility of the 2-chloro-6-amino scaffold).
  • Methylamine Properties & Handling : PubChem. Methylamine (Compound).[5][6][7][8]

  • Regioselectivity in Dihalobenzoates: Tetrahedron Letters. "Regioselective substitution of methyl 2,6-dichlorobenzoate.
  • Safety Data Sheet (SDS): Methyl 2,6-dichlorobenzoate. Sigma-Aldrich/Merck.

Sources

Foundational

Strategic Guide: Key Intermediates in Organic Fine Chemical Synthesis

Executive Summary: The Architecture of High-Value Synthesis In the hierarchy of chemical manufacturing, fine chemical intermediates occupy the critical zone between commodity feedstocks (e.g., benzene, ethylene) and Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of High-Value Synthesis

In the hierarchy of chemical manufacturing, fine chemical intermediates occupy the critical zone between commodity feedstocks (e.g., benzene, ethylene) and Active Pharmaceutical Ingredients (APIs). Unlike commodities driven by volume, fine chemical intermediates are driven by complexity, purity, and stereochemistry .

For modern drug development professionals, the selection of an intermediate is rarely about cost alone; it is a multidimensional decision involving:

  • Orthogonality: Can the intermediate tolerate subsequent reaction conditions?

  • Regulatory Compliance: Does the synthetic route introduce genotoxic impurities (GTIs) regulated under ICH M7?

  • Scalability: Can the synthesis survive the transition from milligram-scale medicinal chemistry to kilogram-scale process chemistry?

This guide analyzes the technical landscape of three high-impact intermediate classes—Organoboronates, Fluorinated Heterocycles, and Chiral Amines —and provides a validated protocol for the industrial synthesis of aryl boronic esters, a cornerstone of modern cross-coupling chemistry.

Strategic Retrosynthesis: The Logic of Disconnection

The identification of a "key intermediate" begins with retrosynthetic analysis. The goal is to disconnect a complex API into stable, commercially viable building blocks that maximize convergence.

Visualization: Retrosynthetic Disconnection Logic

The following diagram illustrates the disconnection of a hypothetical kinase inhibitor into its core intermediates, highlighting the strategic "break points" (C-C and C-N bonds).

Retrosynthesis API Target API (Kinase Inhibitor) Disconnection1 C-C Bond Disconnection (Suzuki-Miyaura) API->Disconnection1 Retrosynthesis Int_A Intermediate A (Aryl Boronic Ester) Disconnection1->Int_A Int_B Intermediate B (Heterocyclic Halide) Disconnection1->Int_B Precursor_A1 Aryl Bromide Int_A->Precursor_A1 Precursor_A2 Pinacol Borane Int_A->Precursor_A2 Precursor_B1 Fluorinated Pyridine Int_B->Precursor_B1 Precursor_B2 Chiral Amine Int_B->Precursor_B2

Figure 1: Retrosynthetic tree demonstrating the breakdown of a complex API into modular intermediates (Boronic Ester and Heterocyclic Halide).

High-Impact Intermediate Classes

A. Organoboron Compounds (The Suzuki Engines)

Aryl boronic acids and their pinacol esters are the workhorses of C-C bond formation.

  • Technical Advantage: Unlike organolithiums or Grignards, they are air-stable and tolerant of many functional groups (esters, nitriles).

  • Industrial Trend: A shift from free boronic acids to Pinacol Esters (BPin) . BPin esters are more soluble in organic solvents, easier to purify by silica chromatography, and less prone to protodeboronation during storage.

B. Fluorinated Heterocycles (Metabolic Armor)

Fluorine substitution is a critical strategy for blocking metabolic "soft spots" (sites prone to oxidation by Cytochrome P450).

  • Key Intermediate: 2,4-Difluorobromobenzene and Trifluoromethyl-substituted pyridines .

  • Synthesis Challenge: Nucleophilic aromatic substitution (

    
    ) on fluorinated rings requires precise temperature control to prevent "over-fluorination" or regiochemical scrambling.
    
C. Chiral Amines (The Stereogenic Core)

Over 50% of modern APIs contain chiral amine motifs.

  • Production: While classical resolution is fading, Biocatalytic Transamination (using Transaminases) and Asymmetric Hydrogenation of enamides are the dominant industrial routes.

Technical Deep Dive: Industrial Synthesis of Aryl Boronic Esters

Protocol: Grignard-Mediated Borylation of Aryl Halides. Rationale: While Pd-catalyzed borylation (Miyaura) is popular in medicinal chemistry, the Grignard route is often preferred in process chemistry for cost efficiency, provided the substrate tolerates magnesium.

The Challenge: Thermal Runaway

The formation of the Grignard reagent (Ar-Mg-X) is highly exothermic. A common failure mode on scale is the "induction period" where the reaction fails to start, reagents accumulate, and then initiate simultaneously, causing a thermal runaway.

Validated Protocol (Self-Validating System)

Reagents:

  • Substrate: 1-Bromo-4-chlorobenzene (1.0 equiv)

  • Reagent: Isopropylmagnesium chloride (2.0M in THF) or Mg turnings

  • Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB)

  • Solvent: Anhydrous THF (Water content < 50 ppm by Karl Fischer)

Step-by-Step Methodology:

  • System Preparation (Critical): Reactor is inerted with

    
    . THF water content is verified via FTIR or Karl Fischer titration. Causality: Water destroys Grignard reagents, leading to yield loss and variable stoichiometry.
    
  • Grignard Formation (The Safety Gate):

    • Charge Mg turnings and 10% of the total solvent volume.

    • Add 5% of the Aryl Bromide.

    • Validation Step: Observe exotherm (temperature rise > 5°C) or color change (grey to turbid/brown). If no exotherm is observed, DO NOT proceed with feed.

    • Once initiated, dose the remaining Aryl Bromide over 2-4 hours, maintaining internal temperature at 40-50°C.

  • Borylation (The Electrophilic Trap):

    • Cool the Grignard solution to -20°C.

    • Add IPB (Electrophile) slowly.

    • Mechanistic Insight: Low temperature prevents the "double addition" side reaction where the formed boronate reacts with another equivalent of Grignard to form a borinate (Ar2-B-OR).

  • Quench & Workup:

    • Quench with aqueous

      
      .
      
    • Separate phases. The organic phase contains the Boronic Ester.[1][2]

Process Safety & Workflow Diagram

This diagram outlines the process flow with integrated Process Analytical Technology (PAT) checkpoints.

GrignardWorkflow Start Start: Inertion & Drying Initiation Initiation Step (5% Charge) Start->Initiation Check Check: Exotherm Detected? Initiation->Check Check->Initiation No (Wait/Reseed) Dosing Controlled Dosing (Maintain 40-50°C) Check->Dosing Yes Cooling Cool to -20°C Dosing->Cooling Borylation Add Borate Ester (Electrophile) Cooling->Borylation Quench Quench & Isolation Borylation->Quench

Figure 2: Workflow for Grignard-mediated borylation with critical safety decision node.

Quality Assurance: The Genotoxic Impurity (GTI) Landscape

In fine chemical synthesis, purity is not just about assay (%); it is about the profile of impurities.

ICH M7 Guidelines

The ICH M7 guideline governs DNA-reactive (mutagenic) impurities.[3][4] Key intermediates often contain "structural alerts"—functional groups associated with mutagenicity.[3]

Functional GroupRisk ClassControl Strategy
Aromatic Nitro High (Class 1/2)Purge upstream; prove rejection in subsequent steps.
Alkyl Halide High (Class 2)These are often the reactants (e.g., Methyl Iodide). Must be controlled to ppm levels in the final API.
Boronic Acids Low (Class 5)Generally considered non-mutagenic, but precursors (halo-arenes) must be monitored.

Control Strategy: If a synthesis uses a Class 1 mutagenic intermediate (e.g., a nitro-aromatic), the process must demonstrate a "Purge Factor."



Regulatory bodies typically require the final API to contain < 1.5 µ g/day  of any specific mutagenic impurity (TTC - Threshold of Toxicological Concern).

References

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. European Medicines Agency. [Link][3]

  • Synthesis of boronic esters and boronic acids using grignard reagents.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds. MDPI. [Link]

  • Boronic Esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Exploratory

Spectroscopic Characterization of Substituted Benzoate Esters: A Mechanistic Guide

Executive Summary Substituted benzoate esters represent a cornerstone class of compounds in pharmaceutical chemistry, serving as structural scaffolds for local anesthetics (e.g., Benzocaine, Procaine) and key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzoate esters represent a cornerstone class of compounds in pharmaceutical chemistry, serving as structural scaffolds for local anesthetics (e.g., Benzocaine, Procaine) and key intermediates in fragment-based drug discovery. Their characterization is not merely a task of data collection but a study in electronic structure-property relationships.

This technical guide moves beyond basic spectral assignment. It correlates the electronic influence of substituents (Hammett effects) with observable shifts in IR, NMR, and MS data. It provides a self-validating experimental protocol for synthesis and characterization, designed for reproducibility in a research setting.

Electronic Effects & Structure-Property Relationships

To accurately interpret spectroscopic data, one must understand the underlying electronic push-pull mechanisms. The carbonyl group (


) in benzoate esters is conjugated with the aromatic ring. Substituents on the ring modulate this conjugation, altering the bond order of the carbonyl and the electron density of the ring protons.
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ) withdraw electron density, destabilizing the polarized resonance form (
    
    
    ). This increases the double-bond character of the carbonyl, raising the IR frequency.
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) donate electron density via resonance, stabilizing the single-bond character. This lowers the IR frequency.
Visualization: Electronic Influence Logic

The following diagram illustrates the causal link between substituent nature and spectral shifts.

HammettLogic Substituent Substituent (X) EWG EWG (-NO2, -CN) Inductive/Resonance Withdrawal Substituent->EWG EDG EDG (-OMe, -NH2) Resonance Donation Substituent->EDG Carbonyl Carbonyl Bond Order EWG->Carbonyl Destabilizes C+-O- NMR_Shift Ortho-H Shielding Deshielded (Downfield) EWG->NMR_Shift Electron removal Carbonyl_Low Carbonyl Bond Order Decreases (Single bond character) EDG->Carbonyl_Low Stabilizes C+-O- IR_Shift IR Frequency (ν C=O) Increases (Blue Shift) Carbonyl->IR_Shift Stiffer Bond IR_Shift_Low IR Frequency (ν C=O) Decreases (Red Shift) Carbonyl_Low->IR_Shift_Low Weaker Bond

Figure 1: Causal relationship between substituent electronics and spectroscopic observables.

Infrared Spectroscopy (Vibrational Analysis)

The diagnostic band for benzoate esters is the carbonyl stretching vibration (


).[1] Unlike aliphatic esters (1750–1735 cm⁻¹), benzoate esters show a lower frequency due to conjugation with the phenyl ring.
Key Diagnostic Bands
Vibration ModeWavenumber (cm⁻¹)IntensityNotes
C=O[1][2][3][4] Stretch 1715 – 1730StrongConjugation lowers

by ~20-30 cm⁻¹ vs aliphatic.
C-O-C Stretch 1270 – 1310StrongAsymmetric stretch of the ester linkage.
C=C Aromatic 1450 – 1600Med-WeakRing breathing modes; often appear as doublets.
C-H Aromatic > 3000WeakJust above aliphatic C-H stretches.[4]
The Hammett Correlation in IR

The position of the


 band correlates linearly with the Hammett substituent constant (

).
  • Methyl 4-nitrobenzoate:

    
     cm⁻¹ (EWG strengthens bond).
    
  • Methyl benzoate:

    
     cm⁻¹ (Standard).
    
  • Methyl 4-methoxybenzoate:

    
     cm⁻¹ (EDG weakens bond).
    

Technical Insight: Ortho-substituents often deviate from this trend due to steric inhibition of resonance . If a bulky ortho-group forces the carbonyl out of the plane of the ring, conjugation is broken, and the frequency rises back toward aliphatic ester values (~1740 cm⁻¹).

NMR Spectroscopy (Magnetic Environment)

Nuclear Magnetic Resonance provides the most detailed structural confirmation. The magnetic anisotropy of the carbonyl group is the dominant factor affecting the aromatic protons.

H NMR Characteristics[5][6]
  • Ortho Protons: The carbonyl group withdraws electron density and its magnetic anisotropy creates a deshielding cone. Consequently, ortho protons appear significantly downfield (7.8 – 8.2 ppm).

  • Meta/Para Protons: Less affected by the carbonyl cone, appearing in the 7.4 – 7.6 ppm range.

  • Alkoxy Group: The protons on the carbon attached to the ester oxygen (e.g.,

    
    ) appear at 3.8 – 4.0 ppm due to the electronegativity of oxygen.
    
C NMR Characteristics[6]
  • Carbonyl Carbon: Distinctive signal at 165 – 167 ppm .

  • Ipso Carbon (C1): Highly sensitive to substituents.

  • Ortho/Meta/Para Carbons: 125 – 135 ppm.

Data Summary: Methyl Benzoate
NucleusAssignmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)

H
Ortho-H8.04Doublet~7.5

H
Para-H7.55Triplet~7.5

H
Meta-H7.43Triplet~7.8

H

3.90Singlet-

C

166.8--

Mass Spectrometry (Fragmentation Logic)

Benzoate esters display a characteristic fragmentation pattern under Electron Impact (EI) ionization (70 eV). The stability of the benzoyl cation drives the primary fragmentation pathway.

Primary Fragmentation Pathway ( -Cleavage)
  • Molecular Ion (

    
    ):  Usually discernible.
    
  • Loss of Alkoxy Group (

    
    ):  The bond between the carbonyl carbon and the ether oxygen breaks.[5]
    
    • For methyl benzoate (

      
      ), loss of 
      
      
      
      (31) yields the Benzoyl Cation (m/z 105) . This is often the Base Peak (100% intensity).
  • Loss of CO: The benzoyl cation ejects carbon monoxide (28 mass units) to form the Phenyl Cation (m/z 77) .

  • Secondary Loss: Loss of acetylene (

    
    , 26 mass units) from the phenyl cation yields 
    
    
    
    (m/z 51).

McLafferty Rearrangement: Only observed if the ester alkyl chain has


-hydrogens (e.g., ethyl or propyl benzoate). Methyl benzoate cannot undergo McLafferty rearrangement.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize a substituted methyl benzoate via acid-catalyzed Fisher esterification and validate using the spectral markers described above.

Reagents
  • Substituted Benzoic Acid (1.0 equiv)

  • Methanol (Excess, solvent & reagent)

  • Sulfuric Acid (

    
    , conc., catalytic amount)
    
Workflow Diagram

SynthesisWorkflow Start Start: Benzoic Acid + MeOH Reflux Reflux (Catalytic H2SO4) 4-6 Hours Start->Reflux TLC_Check Checkpoint: TLC Analysis (Disappearance of Acid spot) Reflux->TLC_Check TLC_Check->Reflux If incomplete Workup Workup: Evaporate MeOH Dissolve in Et2O TLC_Check->Workup If complete Wash Wash: NaHCO3 (sat.) Remove unreacted acid Workup->Wash Dry Drying (MgSO4) & Conc. Wash->Dry Analysis Spectroscopic Analysis (IR, NMR, MS) Dry->Analysis

Figure 2: Self-validating synthesis and characterization workflow.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 5.0 mmol of substituted benzoic acid in 15 mL of anhydrous methanol. Add 0.5 mL conc.

    
     dropwise.
    
  • Reflux: Heat to reflux (65°C) with stirring for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting acid on a silica plate. Elute with 20% EtOAc/Hexane. The starting material (lower

    
    , streaks due to acidity) must disappear. The ester will appear as a distinct UV-active spot at higher 
    
    
    
    .
  • Workup:

    • Concentrate methanol under reduced pressure.

    • Redissolve residue in diethyl ether (30 mL).

    • Critical Step: Wash with saturated

      
       solution (2 x 15 mL). Validation: Continue washing until effervescence (
      
      
      
      evolution) ceases. This ensures all unreacted acid and catalyst are removed.
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Characterization:

    • IR: Confirm shift of

      
       peak and absence of broad 
      
      
      
      stretch (3300-2500 cm⁻¹) from the carboxylic acid.
    • NMR: Confirm presence of methyl singlet (~3.9 ppm) and correct aromatic integration.

References

  • National Institute of Standards and Technology (NIST). Methyl Benzoate Mass Spectrum. NIST Chemistry WebBook. [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Carbonyl Compounds. [Link]

  • Michigan State University. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Esterification: Fisher Esterification. [Link]

Sources

Foundational

Potential applications of substituted anthranilate esters

From Solvatochromic Probes to Privileged Pharmacophores Executive Summary Substituted anthranilate esters (derivatives of 2-aminobenzoic acid) represent a "privileged structure" in chemical biology and drug development.[...

Author: BenchChem Technical Support Team. Date: February 2026

From Solvatochromic Probes to Privileged Pharmacophores

Executive Summary

Substituted anthranilate esters (derivatives of 2-aminobenzoic acid) represent a "privileged structure" in chemical biology and drug development.[1] While historically recognized for their olfactory properties (e.g., methyl anthranilate in viticulture), their utility has expanded significantly into high-precision diagnostics and medicinal chemistry.[1]

This technical guide analyzes three distinct high-value applications:

  • Chemical Biology: Utilization of the N-methylanthraniloyl (MANT) fluorophore for probing nucleotide-binding enzymes.[1][2]

  • Medicinal Chemistry: Use of anthranilate esters as precursors for quinazolinone scaffolds (oncology/inflammation targets).[1]

  • Agrochemicals: Mechanism of action for avian repellency via trigeminal nerve stimulation.[1][3]

Part 1: The Solvatochromic Fluorophore (MANT Derivatives)

The N-methylanthraniloyl (MANT) group is a compact fluorophore widely used to modify nucleotides (ATP, GTP, GMP) at the 2' or 3' hydroxyl of the ribose ring. Its utility stems from its solvatochromism —the dependency of its emission spectrum and quantum yield on the polarity of the surrounding environment.

Mechanism of Action

In an aqueous (polar) environment, MANT fluorescence is largely quenched due to non-radiative decay pathways facilitated by hydrogen bonding with water.[1] Upon binding to a protein's hydrophobic pocket, water is excluded, stabilizing the excited state and significantly increasing quantum yield (often >2-fold) while inducing a hypsochromic (blue) shift.

Key Advantages:

  • Steric Minimalist: unlike bulky fluorescein or rhodamine tags, MANT is small enough to avoid disrupting the nucleotide binding pocket.[1]

  • Lifetime: Exhibits a relatively long fluorescence lifetime (~8.4 ns), making it suitable for anisotropy measurements.[1]

Diagram: Solvatochromic Binding Mechanism

The following diagram illustrates the transition of the MANT probe from a quenched aqueous state to a highly fluorescent bound state.

MANT_Mechanism cluster_mech Physicochemical Change Free_Probe Free MANT-Nucleotide (Aqueous Solvent) Binding_Event Protein Binding (Hydrophobic Pocket) Free_Probe->Binding_Event Diffusion Bound_Probe Bound Complex (High Fluorescence) Binding_Event->Bound_Probe H2O Exclusion & Rigidification Mechanism Mechanism: 1. Suppression of non-radiative decay 2. Blue shift (Hypsochromic) Binding_Event->Mechanism

Figure 1: Mechanism of MANT-nucleotide fluorescence enhancement upon protein binding.

Experimental Protocol: MANT-ATP Binding Assay

Objective: Determine the dissociation constant (


) of MANT-ATP binding to a target ATPase (e.g., Kinesin or Dynein).[1]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.2), 5 mM MgCl₂, 1 mM DTT.

  • Probe: MANT-ATP (Stock: 100 μM in buffer).

  • Protein: Purified ATPase (Target concentration: 1–5 μM).[1]

Methodology:

  • Baseline Calibration: Add 2 mL of Buffer to a quartz cuvette. Add MANT-ATP to a final concentration of 0.5 μM.[1] Measure fluorescence (

    
    ) at 
    
    
    
    nm,
    
    
    nm.[1]
  • Titration: Sequentially aliquot the target protein into the cuvette. Mix gently by inversion (do not vortex, to avoid protein denaturation).

  • Equilibration: Allow 2 minutes for equilibrium after each addition.

  • Measurement: Record fluorescence intensity (

    
    ) for each step.
    
  • Correction: Correct data for dilution effects and inner filter effects if protein concentration is high.

  • Analysis: Plot

    
     vs. [Protein]. Fit data to a quadratic binding equation to resolve 
    
    
    
    .[1]
Part 2: Medicinal Chemistry Scaffold (Quinazolinones)[1][4][5][6]

Substituted anthranilate esters are critical intermediates in the synthesis of 4(3H)-quinazolinones , a class of heterocycles found in numerous bioactive compounds (e.g., Methaqualone, Raltitrexed). The transition from an anthranilate ester to a quinazolinone core is a "privileged" transformation, often yielding libraries with anti-inflammatory, anticancer, and antihypertensive properties.

Synthetic Pathway

The classical Niementowski reaction condenses anthranilic acid with amides.[1][4] However, modern oxidative cyclization using anthranilate esters and aldehydes offers milder conditions and higher diversity.[1]

Diagram: Anthranilate to Quinazolinone Transformation

Quinazolinone_Synthesis Anthranilate Anthranilamide (Substituted) SchiffBase Dihydroquinazolinone Intermediate Anthranilate->SchiffBase Cyclocondensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Product 4(3H)-Quinazolinone Scaffold SchiffBase->Product Oxidative Dehydrogenation Catalyst Cat: p-TsOH Solvent: Ethanol Catalyst->SchiffBase Oxidant Oxidant: Iodine or Phenyliodine Diacetate Oxidant->Product

Figure 2: One-pot synthesis of 4(3H)-quinazolinones from anthranilamide derivatives.[1]

Protocol: One-Pot Synthesis of 2-Phenylquinazolin-4(3H)-one

Reference Grounding: Adapted from methodologies using p-TsOH and oxidative agents [Source 1.23].

  • Reagents: Anthranilamide (1.0 mmol), Benzaldehyde (1.0 mmol), p-Toluenesulfonic acid (p-TsOH, 10 mol%), Iodine (1.2 mmol), Ethanol (5 mL).[1]

  • Cyclocondensation: Combine anthranilamide, benzaldehyde, and p-TsOH in ethanol. Reflux for 2–3 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of starting materials.[1]

  • Oxidation: Cool the mixture to room temperature. Add Iodine (or Phenyliodine diacetate) to the reaction vessel.

  • Reflux: Heat to reflux for an additional 1–2 hours to effect dehydrogenation.

  • Work-up: Cool to room temperature. Pour into aqueous sodium thiosulfate (5%) to quench excess iodine.

  • Purification: Filter the precipitated solid. Recrystallize from ethanol/DMF to yield the pure quinazolinone.[1]

Part 3: Agrochemical Applications (Avian Repellency)[1][3]

Methyl anthranilate (MA) is a primary example of a substituted anthranilate ester functioning as a non-lethal agrochemical.[1] Unlike traditional pesticides, MA acts via sensory irritation rather than systemic toxicity.[1]

Mechanism: Trigeminal Nerve Stimulation

MA acts as a specific agonist for the TRPA1 channel (Transient Receptor Potential Ankyrin 1) in avian species.[1] When birds inhale or ingest MA, it stimulates the trigeminal nerve, causing a localized, transient pain sensation similar to humans eating hot chili peppers (capsaicin). Crucially, mammals (including humans) are significantly less sensitive to MA at these concentrations, granting it GRAS (Generally Recognized As Safe) status for food use.[1]

Comparative Data: Safety and Efficacy
ParameterMethyl Anthranilate (MA)Conventional Avicides
Primary Target TRPA1 Channel (Sensory Irritant)Systemic Toxicity (e.g., CNS depression)
Lethality Non-lethal (Behavioral modification)Lethal
Human Safety GRAS (Food flavoring)Hazardous/Restricted
Environmental Fate Biodegradable (Photodegradation < 7 days)Persistent residues
Application Crop spray, Fogging (Airports)Baits
References
  • Vertex AI Search. (2025).[1] Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.[1] Link[1]

  • Hiratsuka, T. (1998).[1] Probing the nucleotide binding sites of axonemal dynein with the fluorescent nucleotide analogue 2'(3')-O-(-N-Methylanthraniloyl)-adenosine 5'-triphosphate. PubMed.[1] Link[1]

  • Cheng, R., et al. (2013).[1][5] One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation. Organic Chemistry Portal. Link

  • BirdBuffer. (2020).[1] Methyl Anthranilate (MA) is an Effective Avian Control Solution.[1][6] Link

  • BenchChem. (2025).[1][4] Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Link

Sources

Exploratory

The Pivot Point: Strategic Engineering of Advanced Intermediates in API Synthesis

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Process Chemists, CMC Leads, and Regulatory Affairs Specialists Executive Summary In modern pharmaceutical development, the "intermediate" is no longer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Process Chemists, CMC Leads, and Regulatory Affairs Specialists

Executive Summary

In modern pharmaceutical development, the "intermediate" is no longer merely a transient chemical structure on the path to an Active Pharmaceutical Ingredient (API).[1] It is a strategic control point. Advanced intermediates serve as the primary "risk buffers" in convergent synthesis, isolating the final API from upstream regulatory, safety, and supply chain volatilities.

This guide moves beyond standard textbook definitions to analyze the Advanced Intermediate as a distinct asset class. We explore the regulatory designation (ICH Q11), the engineering of stability (Process Safety), and the execution of high-fidelity cross-coupling chemistries (Suzuki-Miyaura Borylation) that define modern drug manufacturing.

Regulatory & Strategic Definition: The "GMP Starting Line"

The most critical decision in early-phase CMC (Chemistry, Manufacturing, and Controls) is defining where Good Manufacturing Practice (GMP) begins. This boundary is often drawn at the Regulatory Starting Material (RSM) .

1.1 The ICH Q11 Framework

According to ICH Q11 , an RSM is a material incorporated as a significant structural fragment into the API.[2] The designation of an RSM vs. an Intermediate dictates the cost of goods and the regulatory burden.

  • Commodity Chemicals: Low regulatory oversight, purchased on specs.

  • RSM (Regulatory Starting Material): The point where GMP controls (ICH Q7) must begin.[3] Changes here require regulatory notification.

  • Advanced Intermediate: A complex molecule synthesized under full GMP conditions, often just 1-3 steps from the API.

1.2 Strategic Designation Logic

The industry trend is moving toward Convergent Synthesis , where two complex "Advanced Intermediates" are coupled late in the process. This strategy maximizes throughput and minimizes the risk of carrying genotoxic impurities into the final drug substance.

RSM_Decision_Tree start Proposed Material q1 Is it a significant structural fragment? start->q1 q2 Is it commercially available as a commodity? q1->q2 Yes raw Classify as Raw Material q1->raw No q3 Are impurity formation/fate well understood? q2->q3 No (Custom) rsm Designate as RSM (GMP Starts Here) q2->rsm Yes q3->rsm Yes inter Classify as Intermediate (Full GMP Required Upstream) q3->inter No

Figure 1: Decision logic for designating Regulatory Starting Materials (RSM) versus Intermediates based on ICH Q11 principles.

Technical Case Study: The Pinacol Boronate

The Universal Connector in Convergent Synthesis

To illustrate the technical demands of an advanced intermediate, we examine Aryl Boronic Pinacol Esters (Ar-BPin) . These are ubiquitous in medicinal chemistry for Suzuki-Miyaura couplings due to their stability compared to boronic acids and their ability to be purified via crystallization.

2.1 Why Pinacol Esters?
  • Atom Economy vs. Stability: While boronic acids are more atom-economical, they are prone to protodeboronation and trimerization (boroxine formation). The pinacol ester locks the boron atom, preventing trimerization and allowing silica gel chromatography or crystallization.

  • Toxicity: Pinacol esters generally exhibit lower genotoxicity concerns compared to hydrazine-based intermediates often used in heterocycle construction.

2.2 Protocol: Pd-Catalyzed Miyaura Borylation

Objective: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (Intermediate A) from the corresponding bromo-indole.

Reaction Scheme: Ar-Br + B2Pin2 -> [Pd(dppf)Cl2] -> Ar-BPin

Detailed Methodology:

  • Charge Preparation:

    • In a reactor inerted with Nitrogen (

      
      ), charge 4-Bromoindole derivative  (1.0 equiv), Bis(pinacolato)diboron  (
      
      
      
      , 1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv).
    • Note: KOAc is critical; stronger bases (e.g., hydroxides) can hydrolyze the product.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (10 volumes).

    • Critical Step: Sparge with

      
       for 30 minutes. Oxygen is a poison to the Pd(0) active species and promotes homocoupling of the aryl halide.
      
  • Catalyst Addition:

    • Add

      
        (0.03 equiv).
      
    • Heat the mixture to 90°C for 4-6 hours.

    • IPC (In-Process Control): Monitor via HPLC for consumption of Ar-Br (< 1.0%).

  • Workup & Scavenging:

    • Cool to 25°C. Filter off inorganic salts (KBr, excess KOAc).

    • Concentrate filtrate.

    • Metal Removal: Dissolve residue in Ethyl Acetate and treat with Thiol-functionalized Silica (SiliaMetS® Thiol) for 2 hours to scavenge residual Palladium. This is vital to meet ICH Q3D elemental impurity limits in the final API.

  • Crystallization:

    • Recrystallize from Heptane/IPA to yield the stable white solid.

Process Safety: Thermal Hazards of Intermediates[4]

Advanced intermediates often possess high energy functional groups (azides, nitros, diazoniums) necessary for downstream transformations. A "Self-Validating System" requires rigorous thermal screening before scale-up.

Key Analytical Tool: Differential Scanning Calorimetry (DSC).

3.1 Interpretation of Thermal Data

A safety margin of 100K (Kelvin) between the Maximum Process Temperature (


) and the Onset of Decomposition (

) is the industry standard for uncharacterized intermediates.

Table 1: Hazard Assessment of Common Intermediate Classes

Intermediate ClassTypical Hazard

(Approx)
Mitigation Strategy
Aryl Diazonium Salts Explosive decomposition> 40°C (Dry)Never isolate dry. Use in situ (telescoping).
N-Oxides Thermal runaway100°C - 150°CAvoid metal contamination (catalyzes decomp).
Boronic Esters Low thermal hazard> 200°CStable, but watch for solvent entrapment.
Sulfonyl Chlorides Gas evolution (

)
VariesVent sizing must account for rapid off-gassing.
Quality Control: Impurity Fate Mapping

The role of the intermediate is to act as a "Purge Point." You must demonstrate to regulators that impurities generated upstream are cleared before the final API.

4.1 Genotoxic Impurities (ICH M7)

Reagents like Alkyl Halides or Hydrazines used to make intermediates are often Potentially Genotoxic Impurities (PGIs).

  • The Purge Factor: A calculated value demonstrating the theoretical removal of an impurity based on solubility and reactivity.

  • Equation:

    
    
    

Impurity_Fate cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Isolation cluster_2 Stage 3: API RM Raw Material (Contains PGI-1) RXN Reaction RM->RXN CRYST Crystallization (Purge Point) RXN->CRYST ML Mother Liquor (PGI-1 Removed) CRYST->ML Reject API Final API (< TTC Limit) CRYST->API Carryover < 30%

Figure 2: Impurity Fate Mapping showing the rejection of Potentially Genotoxic Impurities (PGIs) via crystallization of the Advanced Intermediate.

Conclusion

The Advanced Intermediate is the pivot point of pharmaceutical manufacturing. By designating it correctly under ICH Q11 , synthesizing it with robust catalytic cycles (like Pd-borylation ), and utilizing it to purge upstream risks (per ICH M7 ), developers transform a chemical step into a strategic asset.

References
  • International Council for Harmonisation (ICH). ICH Guideline Q11: Development and Manufacture of Drug Substances. (2012).

  • International Council for Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2017).

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (1995).[5][6]

  • Chow, T. J., et al. Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Organic Syntheses, 97, 1-11.[5] (2020).

  • Sperry, J. B., et al. Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 25(2), 212–226. (2021).[7][8][9]

Sources

Protocols & Analytical Methods

Method

Analytical methods for Methyl 2-chloro-6-(methylamino)benzoate

Executive Summary & Chemical Context Target Analyte: Methyl 2-chloro-6-(methylamino)benzoate Class: Halogenated Anthranilate Derivative / Polysubstituted Benzoate Ester. Application: Critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Analyte: Methyl 2-chloro-6-(methylamino)benzoate Class: Halogenated Anthranilate Derivative / Polysubstituted Benzoate Ester. Application: Critical intermediate in the synthesis of heterocyclic pharmaceutical ingredients (e.g., quinazolinones, acridones) and specialized agrochemicals.

Analytical Challenge: This molecule presents a unique "push-pull" electronic system. The electron-withdrawing chloro group and ester moiety contrast with the electron-donating secondary amine. This results in:

  • pH Sensitivity: The secondary amine (-NHMe) requires strict pH control in liquid chromatography to prevent peak tailing.

  • Steric Hindrance: The 1,2,6-substitution pattern protects the ester from rapid hydrolysis, but makes the molecule lipophilic and prone to specific degradation pathways under stress.

  • UV Activity: The anthranilate core provides strong UV absorbance, enabling high-sensitivity detection.

This guide details a Reverse-Phase HPLC (RP-HPLC) method for assay and purity, complemented by a GC-MS protocol for volatile impurity profiling.

Critical Quality Attributes (CQA) & Impurity Logic

Before method execution, the potential impurity profile must be understood to ensure the method is "stability-indicating."

Primary Impurities:

  • Hydrolysis Product: 2-chloro-6-(methylamino)benzoic acid (Acidic, polar).

  • Des-methyl Impurity: Methyl 2-chloro-6-aminobenzoate (Precursor/Degradant).

  • Des-chloro Impurity: Methyl 2-(methylamino)benzoate (Starting material carryover).

ImpurityPathways Start Methyl 2-chloro-6-(methylamino)benzoate (Target Analyte) Acid 2-chloro-6-(methylamino)benzoic acid (Hydrolysis Impurity) Start->Acid Acid/Base Hydrolysis DesMethyl Methyl 2-chloro-6-aminobenzoate (Process Impurity) DesMethyl->Start Methylation (Synthesis) DesChloro Methyl 2-(methylamino)benzoate (Starting Material) DesChloro->Start Chlorination (Synthesis)

Figure 1: Synthesis and degradation logic map. The analytical method must resolve the target from both upstream precursors (green dashed) and downstream degradants (solid grey).

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Quantitative Assay and Organic Impurity Profiling. Principle: The secondary amine is protonated using an acidic buffer, reducing silanol interactions and ensuring sharp peak shapes.

Instrument Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)High surface area for resolving structural isomers; base-deactivated silica prevents amine tailing.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 5-10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Detection UV-DAD (254 nm & 330 nm)254 nm for general aromatics; 330 nm is specific to the anthranilate core (n→π* transition).
Mobile Phase Composition
  • Solvent A (Buffer): 0.1% Phosphoric Acid (

    
    ) in Water. (pH ~2.2).
    
    • Why: Low pH keeps the amine fully protonated (

      
      ), preventing interaction with residual silanols on the column.
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Acid elution
15.02080Elution of Target & Lipophilic Impurities
18.02080Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Weigh 25.0 mg of sample into a 50 mL volumetric flask. Dissolve in Diluent. (Conc: 0.5 mg/mL).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Identification (Structure Confirmation) and Residual Solvent Analysis. Suitability: As an ester, the molecule is sufficiently volatile for GC without derivatization.

Instrument Parameters
  • Column: DB-5ms (or equivalent 5% phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: Mass Spectrometer (EI Source, 70 eV). Scan range 35–400 amu.

Temperature Program
  • Initial: 60°C (Hold 1 min) – Elutes solvents.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 5 min) – Elutes target and dimers.

Mass Spectrum Interpretation (Expected Fragments)
  • Molecular Ion (

    
    ):  Look for the parent peak (approx. m/z 199/201 due to 
    
    
    
    isotope pattern).
  • Base Peak: Likely loss of the methoxy group (

    
    ) or the ester moiety (
    
    
    
    ).
  • Characteristic: A distinct 3:1 ratio in isotope peaks indicates the presence of one Chlorine atom.

Method Validation Strategy (AQbD)

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run these checks before every sample set to validate the system's readiness.

  • Precision: 5 Replicate injections of Standard. RSD of Area < 2.0%.

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, the mobile phase pH is likely too high for the amine).
    
  • Resolution (

    
    ):  > 2.0 between the Target Peak and the nearest impurity (usually the Des-methyl analog).
    

AnalyticalWorkflow cluster_Analysis Parallel Analysis Sample Raw Sample (Solid/Oil) Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Sample->Prep HPLC RP-HPLC (UV) (Purity & Assay) Prep->HPLC Filter 0.22µm GCMS GC-MS (ID & Solvents) Prep->GCMS Direct Injection Data Data Processing (Integration & SST Check) HPLC->Data GCMS->Data Report Final CoA (Purity > 98.0%) Data->Report Pass Criteria

Figure 2: Integrated analytical workflow ensuring data integrity from sample prep to reporting.

Troubleshooting & Causality

  • Issue: Peak splitting or "shouldering" on the main peak.

    • Cause: The sample diluent (100% ACN) is too strong compared to the initial mobile phase (10% ACN).

    • Fix: Match the sample diluent to the starting mobile phase (e.g., 50:50 or 80:20 Water:ACN).

  • Issue: Retention time drift.

    • Cause: Volatility of Acetonitrile or lack of temperature control.

    • Fix: Use a column oven (set to 35°C) and cap solvent bottles.

  • Issue: Low recovery of the Acid impurity.

    • Cause: At pH 2.2, the acid impurity is fully protonated and may precipitate or stick if the organic ratio is too low initially.

    • Fix: Ensure the gradient starts with at least 10% organic to keep the lipophilic acid in solution.

References

  • USP <621> Chromatography. United States Pharmacopeia. General guidance on HPLC and GC parameters, system suitability, and adjustments.

  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. Global standard for validating analytical methods (Accuracy, Precision, Specificity).

  • PubChem Compound Summary: Methyl 2-(methylamino)benzoate. National Library of Medicine. (Structural analog reference for spectral properties).

  • Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on mobile phase selection for basic amines).

Sources

Application

Use of Methyl 2-chloro-6-(methylamino)benzoate as a building block in medicinal chemistry

Application Note: Methyl 2-chloro-6-(methylamino)benzoate in Medicinal Chemistry Introduction: The "Privileged" Ortho-Scaffold Methyl 2-chloro-6-(methylamino)benzoate (MCMB) represents a highly specialized trisubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-chloro-6-(methylamino)benzoate in Medicinal Chemistry

Introduction: The "Privileged" Ortho-Scaffold

Methyl 2-chloro-6-(methylamino)benzoate (MCMB) represents a highly specialized trisubstituted benzene scaffold. Its value in medicinal chemistry lies in its 1,2,6-substitution pattern . Unlike standard anthranilates, MCMB features an ester flanked by two reactive functional groups—a halogen (Cl) and a secondary amine (NHMe)—creating a "molecular clamp" geometry.

This dense functionalization makes it an ideal building block for fused tricyclic heterocycles , particularly acridones , quinazolines , and benzodiazepines , which are pharmacophores found in DNA intercalators (antitumor agents) and kinase inhibitors.

Chemical Profile & Reactivity Map

Compound: Methyl 2-chloro-6-(methylamino)benzoate Molecular Formula:


Molecular Weight:  199.63  g/mol 
Reactivity Analysis

The molecule possesses three distinct "handles" for diversification, but steric crowding around the ester requires specific activation protocols.

  • Site A (C-2 Chlorine): Activated for Nucleophilic Aromatic Substitution (

    
    ) or Transition-Metal Catalyzed Cross-Coupling (Suzuki/Buchwald).
    
  • Site B (C-1 Ester): The electrophilic center for cyclization. Note: It is sterically shielded by the C-2 and C-6 substituents, often requiring high temperatures or Lewis acid catalysis for amidation.

  • Site C (N-Methylamine): A nucleophile ready for acylation or alkylation. The

    
    -methyl group improves solubility and metabolic stability in downstream drugs compared to primary amines.
    

ReactivityMap MCMB Methyl 2-chloro-6- (methylamino)benzoate Cl_Site C-2 Chlorine (Suzuki/Buchwald Coupling) MCMB->Cl_Site Site A Ester_Site C-1 Ester (Cyclization/Amidation) MCMB->Ester_Site Site B Amine_Site N-Methylamine (Acylation/Alkylation) MCMB->Amine_Site Site C Acridone 9-Acridones (Antitumor) Cl_Site->Acridone + Phenol/Aniline Ester_Site->Acridone Acid Cyclization Quinazoline Quinazolinones (Kinase Inhibitors) Amine_Site->Quinazoline + Urea/Amide

Figure 1: Reactivity map illustrating the three diversification vectors of MCMB.

Application Protocol: Synthesis of N-Methyl-9-Acridones

The most potent application of this building block is the synthesis of acridone derivatives, a class of compounds exhibiting significant DNA intercalation and anticancer activity [1].

Mechanism:

  • Ullmann Condensation: Coupling the aryl chloride with a substituted phenol or aniline.

  • Friedel-Crafts Cyclization: Intramolecular ring closure condensing the secondary amine onto the ester.

Materials
  • Substrate: Methyl 2-chloro-6-(methylamino)benzoate (1.0 equiv)

  • Coupling Partner: 4-Substituted Phenol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand:

    
    -Proline (20 mol%) or 
    
    
    
    -Dimethylglycine
  • Solvent: DMSO or DMF (Anhydrous)

  • Cyclization Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent

Step-by-Step Methodology

Step 1: Ullmann-Type Ether Synthesis Rationale: The C-2 chlorine is deactivated by the electron-rich amino group, requiring a ligand-accelerated copper system.

  • Charge: In a dried reaction vial equipped with a magnetic stir bar, add MCMB (1.0 mmol), 4-substituted phenol (1.2 mmol),

    
     (2.0 mmol), CuI (0.1 mmol), and 
    
    
    
    -Proline (0.2 mmol).
  • Solvate: Add anhydrous DMSO (3.0 mL). Seal the vial under argon/nitrogen.

  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting chloride (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc/Hexane gradient) to isolate the diphenyl ether intermediate.

Step 2: Intramolecular Cyclization (Acridone Formation) Rationale: The ester is sterically crowded. Strong acid catalysis is required to protonate the carbonyl and facilitate nucleophilic attack by the electron-rich aromatic ring.

  • Charge: Place the intermediate from Step 1 (0.5 mmol) into a round-bottom flask.

  • Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 2 g/mmol ).

    • Alternative: For temperature-sensitive substrates, use Eaton’s Reagent (

      
       in Methanesulfonic acid) at lower temperatures.
      
  • Cyclization: Heat to 100–120°C for 2–4 hours. The mixture will turn viscous and dark yellow/fluorescent.

  • Quench: Cool to 60°C. Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. The acridone product usually precipitates as a yellow solid.

  • Isolation: Filter the precipitate. Wash with water (

    
    ) and saturated 
    
    
    
    to remove residual acid.
  • Recrystallization: Recrystallize from Ethanol or DMF/Water to obtain the pure

    
    -methyl-9-acridone.
    

Workflow Visualization

The following diagram details the logical flow from the building block to the final bioactive scaffold.

Workflow Start Start: Methyl 2-chloro-6-(methylamino)benzoate Step1 Step 1: Ullmann Coupling (CuI, L-Proline, K2CO3, 110°C) Start->Step1 Intermed Intermediate: Diphenyl Ether / Amine Step1->Intermed C-O or C-N Bond Formation Step2 Step 2: Cyclization (PPA or Eaton's Reagent, 100°C) Intermed->Step2 Final Final Product: Functionalized N-Methyl Acridone Step2->Final Intramolecular Acylation

Figure 2: Synthetic workflow for converting MCMB into Acridone scaffolds.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield in Step 1 Deactivation of Aryl ChlorideSwitch ligand to

-Dimethylglycine
or use

/Xantphos
(Buchwald conditions) if Copper fails.
Incomplete Cyclization Steric hindrance at EsterIncrease temperature to 140°C or switch to Triflic Acid (TfOH) for higher reactivity.
Product Solubility Acridones are highly insolubleUse DMF or NMP for purification. Do not rely solely on Ethanol recrystallization.
Ester Hydrolysis Wet solvents in Step 1Ensure DMSO is anhydrous. Hydrolysis yields the acid, which is harder to couple in Step 1 but can still cyclize in Step 2.

References

  • Acridone Synthesis & Bioactivity

    • Title: Synthesis and biological studies of novel 9(10H)
    • Source: Acta Poloniae Pharmaceutica - Drug Research.
    • URL:[Link]

  • Ullmann Coupling Protocols

    • Title: Copper-Catalyzed Ullmann Condens
    • Source: Organic Syntheses (General procedures for N-phenylanthranilic acids).
    • URL:[Link]

  • Reactivity of 2-Amino-Benzoates

    • Title: Methyl 2-(methylamino)benzoate Properties and Applications.[1]

    • Source: ChemicalBook.[2]

  • Cyclization Methodologies

    • Title: Green Synthesis of 9-Acridone Deriv
    • Source: Journal of Chemical and Pharmaceutical Research.[3]

    • URL:[Link]

Sources

Method

Advanced Protocols for Heterocycle Synthesis via Transition-Metal-Catalyzed C-H Activation

[1][2][3][4][5] Executive Summary The synthesis of heterocyclic scaffolds—ubiquitous in FDA-approved therapeutics—has historically relied on cross-coupling reactions (Suzuki-Miyaura, Stille) requiring pre-functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The synthesis of heterocyclic scaffolds—ubiquitous in FDA-approved therapeutics—has historically relied on cross-coupling reactions (Suzuki-Miyaura, Stille) requiring pre-functionalized starting materials (halides, boronates). This guide details the shift toward Transition-Metal-Catalyzed C-H Activation , a paradigm that utilizes ubiquitous C-H bonds as latent functional groups.[1][2]

This application note provides validated protocols for two high-value transformations:

  • De Novo Heterocycle Construction: Rh(III)-catalyzed synthesis of indoles.

  • Late-Stage Functionalization: Pd(II)-catalyzed isoquinolone formation.

Mechanistic Foundation: Concerted Metalation-Deprotonation (CMD)

Understanding the CMD mechanism is critical for troubleshooting reaction failures. Unlike traditional oxidative addition into C-X bonds, C-H activation by high-valent metals (Pd


, Rh

) often proceeds via a concerted pathway where a carboxylate ligand acts as an intramolecular base.[3][4]
The CMD Catalytic Cycle

The following diagram illustrates the catalytic cycle for a generic directing-group (DG) assisted C-H activation. Note the critical role of the acetate/pivalate ligand in the C-H cleavage step.

CMD_Mechanism PreCat Pre-Catalyst [Cp*RhCl2]2 or Pd(OAc)2 ActiveCat Active Species Ln-M-OAc PreCat->ActiveCat Activation (Ag salts/Base) Coordination Substrate Coordination (Directing Group Assisted) ActiveCat->Coordination CMD_TS CMD Transition State (C-H Cleavage via Acetate) Coordination->CMD_TS Rate Determining Step Metallacycle Metallacycle Intermediate CMD_TS->Metallacycle -AcOH Insertion Alkyne/Olefin Insertion Metallacycle->Insertion RedElim Reductive Elimination (Product Release) Insertion->RedElim RedElim->ActiveCat Regeneration

Figure 1: General catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) pathway common to Pd(II) and Rh(III) systems.

Application I: Rh(III)-Catalyzed Indole Synthesis

Target: Synthesis of multisubstituted indoles from N-nitrosoanilines and internal alkynes. Rationale: The Cp*Rh(III) system is superior to Pd for this transformation due to its high tolerance for air and moisture, and its ability to utilize weak directing groups that are easily removable or transformable (like the N-nitroso group).

Experimental Protocol

Reaction Scale: 0.3 mmol (Standard Screening Scale)

Reagents:

  • Substrate: N-Nitroso-N-phenylamine (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Activator: AgSbF

    
     (10 mol%) or AgOAc (10 mol%)
    
  • Additives: Cu(OAc)

    
     (20 mol%) - promotes oxidative recycling
    
  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox or under argon flow, add [CpRhCl

    
    ]
    
    
    
    (4.6 mg) and AgSbF
    
    
    (10.3 mg) to a 10 mL Schlenk tube. Add 1.0 mL of TFE and stir for 5 minutes to generate the active cationic species [CpRh(TFE)
    
    
    ]
    
    
    .
    • Note: A white precipitate (AgCl) will form. This does not need to be removed for the reaction to proceed.

  • Substrate Addition: Add the N-nitrosoaniline (0.3 mmol) and the alkyne (0.36 mmol) directly to the reaction vessel.

  • Oxidant Addition: Add Cu(OAc)

    
     (11 mg).
    
  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    (10 mL) and filter through a short pad of Celite to remove metal salts.
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • TLC: Disappearance of the distinctive yellow/orange nitroso spot.

  • NMR: Appearance of the indole C3-H (if terminal alkyne used) or full substitution pattern.

Application II: Pd(II)-Catalyzed Isoquinolone Synthesis

Target: Oxidative annulation of benzamides with alkynes. Rationale: Isoquinolones are privileged scaffolds in alkaloids. This protocol utilizes an internal oxidant (N-O bond of the directing group) or an external oxidant (O


/Cu) to turnover the Pd catalyst.
Experimental Protocol (External Oxidant Method)

Reaction Scale: 0.2 mmol

Reagents:

  • Substrate: N-Methoxybenzamide (1.0 equiv) - The -OMe group acts as a leaving group in some variants, or use N-H benzamide with external oxidant.

  • Coupling Partner: Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Base: NaOAc (2.0 equiv) or PivOH (30 mol%) as additive.

  • Solvent: PEG-400 or DMF.

Step-by-Step Procedure:

  • Setup: To a 15 mL pressure tube equipped with a magnetic stir bar, add N-methoxybenzamide (30.2 mg, 0.2 mmol), alkyne (0.24 mmol), Pd(OAc)

    
     (2.2 mg, 5 mol%), and NaOAc (32.8 mg, 2.0 equiv).
    
  • Solvent: Add PEG-400 (2.0 mL). PEG-400 is a green solvent that stabilizes Pd nanoparticles.

  • Heating: Heat the mixture to 80–100 °C in an oil bath for 12 hours under air (if using aerobic conditions) or sealed (if using N-methoxy internal oxidant).

  • Monitoring: Monitor by TLC. The amide starting material is usually much more polar than the isoquinolone product.

  • Workup: Extract with EtOAc (3 x 10 mL) and water. Wash organic layer with brine.

  • Purification: Silica gel chromatography.

Optimization & Troubleshooting Matrix

Success in C-H activation often relies on the "cocktail" of additives. Use this matrix to optimize yield.

VariableRecommendationMechanistic Insight
Solvent TFE (Trifluoroethanol) or HFIPFluorinated alcohols stabilize cationic metal intermediates and facilitate the CMD step via H-bonding.
Carboxylate PivOH (Pivalic Acid)Sterically bulky carboxylates often prevent catalyst aggregation and accelerate C-H cleavage (CMD).
Oxidant Cu(OAc)

vs. AgOAc
Cu salts are standard for Pd turnover. Ag salts are used to abstract halides from Rh/Ir precursors to open coordination sites.
Inertness Black Pd PrecipitateIndicates catalyst decomposition (Pd

aggregation). Add PPh

or switch to a solvent with coordinating ability (MeCN).
Optimization Workflow

The following decision tree outlines the logical steps for reaction optimization when the standard protocol fails.

Optimization_Flow Start Standard Protocol (Low Yield) Check1 Check SM Conversion Start->Check1 NoRxn < 10% Conversion Check1->NoRxn SM Remains Decomp Complex Mixture/Black Pd Check1->Decomp SM Consumed Temp Increase Temp (+20 °C) NoRxn->Temp AddPiv Add PivOH (30 mol%) NoRxn->AddPiv Solvent Switch Solvent (TFE or HFIP) Decomp->Solvent Oxidant Change Oxidant (BQ or Ag2CO3) Decomp->Oxidant

Figure 2: Optimization logic for troubleshooting C-H activation yields.

References

  • Transition Metal-catalyzed C-H/C-C Activation and Coupling with 1,3-diyne. Organic & Biomolecular Chemistry. [Link]

  • Concerted Metalation-Deprotonation (CMD) Mechanism. Wikipedia / Primary Literature Summary. [Link][3]

  • Efficient and Versatile Synthesis of Indoles: Rh(III)-catalyzed Triazene Directed C-H activation. Chemical Science. [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes. Organic Letters. [Link]

  • C–H Bond Activation via Concerted Metalation–Deprotonation at a Palladium(III) Center. Chemical Science. [Link]

Sources

Application

Application Note: Strategic Esterification of N-Methylanthranilic Acid Derivatives

Abstract The esterification of N-methylanthranilic acid (2-(methylamino)benzoic acid) presents a classic challenge in organic synthesis: the "Ortho-Effect." The presence of a secondary amine at the ortho position creates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of N-methylanthranilic acid (2-(methylamino)benzoic acid) presents a classic challenge in organic synthesis: the "Ortho-Effect." The presence of a secondary amine at the ortho position creates significant steric hindrance while simultaneously deactivating the carbonyl carbon via resonance donation. Standard Fischer esterification protocols often result in poor conversion or excessive reaction times. This Application Note details three field-proven protocols designed to bypass these limitations, ranging from base-promoted alkylation to the "Trojan Horse" isatoic anhydride route.

Introduction: The Mechanistic Challenge

To successfully esterify N-methylanthranilic acid, one must understand why it resists standard conditions. The molecule exhibits a dual-mode deactivation:

  • Steric Blockade: The

    
    -methyl group physically obstructs the trajectory of nucleophiles (alcohols) attacking the carbonyl carbon.
    
  • Electronic Deactivation: The nitrogen lone pair donates electron density into the benzene ring and, through conjugation, to the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond between the N-H and the carbonyl oxygen stabilizes the ground state, further raising the activation energy for reaction.

Strategic Decision Matrix

The choice of method depends on the complexity of the target ester group (


) and the scale of operation.

ReactionStrategy Start Target: Ester of N-Methylanthranilic Acid Decision1 Complexity of Alcohol Group (R')? Start->Decision1 Simple Simple (Me, Et) & Large Scale Decision1->Simple Low Sterics Complex Complex / Acid Sensitive (e.g., chiral, bulky) Decision1->Complex High Sterics/Sensitivity MethodA Method A: Acid Chloride Activation (SOCl2 / ROH) Simple->MethodA MethodB Method B: Base-Promoted Alkylation (R-X / K2CO3) Complex->MethodB If Alkyl Halide Available MethodC Method C: Isatoic Anhydride Route (The 'Trojan Horse') Complex->MethodC If Alcohol Available

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate complexity and available reagents.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Best For: Methyl, Ethyl, or Propyl esters on a multi-gram to kilogram scale. Mechanism: Converts the deactivated carboxylic acid into a highly reactive acid chloride, overcoming the electronic deactivation.

Materials
  • N-Methylanthranilic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Anhydrous Alcohol (Solvent/Reagent, e.g., Methanol)

  • Catalytic DMF (0.1 equiv) - Critical for forming the Vilsmeier intermediate.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Vent the condenser to a caustic scrubber (NaOH) to trap HCl and

    
     gas.
    
  • Solvation: Dissolve N-methylanthranilic acid in the anhydrous alcohol (0.5 M concentration). Cool to 0°C.[3]

  • Activation: Add

    
     dropwise over 30 minutes.
    
    • Critical Note: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent the amine from reacting with the acid chloride to form oligomers.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup: Concentrate the mixture in vacuo to remove excess alcohol and

    
    . Redissolve the residue in EtOAc and wash with Saturated 
    
    
    
    (carefully, gas evolution) to neutralize the hydrochloride salt of the amine.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Validation Check:

  • Yield: Expect 85–95%.

  • Purity: >98% by GC-MS.

Protocol B: Base-Promoted Alkylation ( "Bypass")

Best For: Complex esters, benzyl esters, or when the corresponding alcohol is expensive/solid. Mechanism: This method bypasses the hindered carbonyl carbon entirely. Instead of attacking the carbonyl, we turn the carboxylic acid into a nucleophile (carboxylate) which then attacks an alkyl halide.

Materials
  • N-Methylanthranilic acid (1.0 equiv)[1][2]

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry).

Step-by-Step Methodology
  • Deprotonation: In a round-bottom flask, suspend N-methylanthranilic acid and

    
     in DMF (0.5 M). Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: The mixture may bubble slightly (

      
      ) and thicken as the potassium salt forms.
      
  • Alkylation: Add the Alkyl Halide dropwise.

    • Catalysis: If using an Alkyl Chloride, add 10 mol% Sodium Iodide (NaI) to catalyze the reaction (Finkelstein condition).

  • Reaction: Stir at 40–60°C for 4–12 hours.

    • Why heat? While the carboxylate is a good nucleophile, the steric bulk of the ortho-methylamino group can retard the approach to the alkyl halide. Moderate heat overcomes this.

  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: If the ester is solid, it will precipitate. Filter and wash.[4][5][6]

    • Extraction: If liquid, extract with Diethyl Ether or EtOAc. Wash with water (3x) to remove DMF.

  • Purification: Silica gel chromatography is rarely needed; recrystallization or distillation usually suffices.

SN2Mechanism Step1 Step1 Step2 Step 2: Nucleophilic Attack Carboxylate attacks R-X (Alkyl Halide) Step1->Step2 DMF Solvent Step3 Result: Ester Steric hindrance at Carbonyl is IRRELEVANT Step2->Step3 SN2 Mechanism

Figure 2: The Base-Promoted pathway bypasses the steric hindrance at the carbonyl carbon by utilizing the carboxylate oxygen as the nucleophile.

Protocol C: The Isatoic Anhydride "Trojan Horse"

Best For: High-value pharmaceutical intermediates where side-reactions must be zero. Mechanism: The acid is first cyclized to N-methylisatoic anhydride. This anhydride is highly reactive toward alcohols, releasing


 as a driving force to form the ester.
Step-by-Step Methodology
  • Anhydride Formation: React N-methylanthranilic acid with Triphosgene (0.35 equiv) in THF/Toluene to form N-methylisatoic anhydride. Isolate this solid.

  • Esterification: Dissolve N-methylisatoic anhydride (1.0 equiv) in the target Alcohol (excess) or use an inert solvent (DCM) with stoichiometric alcohol.

  • Catalysis: Add DMAP (0.1 equiv) or strong base (NaH) if the alcohol is non-nucleophilic.

  • Reaction: Heat to reflux.[3] Evolution of

    
     gas indicates reaction progress.
    
  • Result: The ring opens to yield the pure ester and

    
    . No water is produced, eliminating hydrolysis equilibrium issues.
    

Analytical Reference Data

When characterizing the products, specific NMR signatures confirm the N-methylation and esterification.

Feature1H NMR Shift (CDCl3)MultiplicityInterpretation
Ester Methyl (

)
3.85 - 3.90 ppmSinglet (3H)Confirms Esterification
N-Methyl (

)
2.85 - 2.95 ppmDoublet (3H)Confirms N-Methyl integrity
Amine Proton (

)
7.60 - 7.80 ppmBroad SingletOften H-bonded to Carbonyl
Aromatic C3-H 6.60 - 6.70 ppmDoubletOrtho to amine (shielded)

Troubleshooting & Safety

  • Issue: Low Yield in Method A (

    
    ). 
    
    • Cause: Formation of the hydrochloride salt of the product which is water-soluble.

    • Fix: Ensure the pH is adjusted to >8 during workup to liberate the free amine ester into the organic layer.

  • Issue: Cyclization.

    • Risk: Overheating can cause the ester to cyclize, eliminating alcohol to form N-methylquinolones.

    • Fix: Keep reaction temperatures below 100°C unless necessary.

  • Safety: Thionyl chloride releases HCl and

    
    . Triphosgene is a solid source of phosgene (extremely toxic). All reactions must be performed in a functioning fume hood.
    

References

  • Base-Promoted Alkylation (Patent Protocol)

    • Nielsen, E. (2003). Process for the preparation of alkyl n-alkylanthranilate. EP1322594B1.[7] European Patent Office.

    • Context: Describes the industrial use of in DMF for high-yield synthesis of methyl N-methylanthranil
  • Isatoic Anhydride Reactivity

    • Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 13(3), 347–352.
    • Context: Foundational paper describing the ring-opening of isatoic anhydrides by alcohols to form anthranil
  • Physical & Spectral Properties

    • ChemicalBook. (2023). N-Methylanthranilic acid Properties and NMR Spectra.
    • Context: Verified NMR shift data and physical constants for characteriz
  • Mechanistic Insight (Steric Hindrance)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-chloro-6-(methylamino)benzoate

Topic: Purification Protocol & Troubleshooting Guide Molecule: Methyl 2-chloro-6-(methylamino)benzoate (CAS: 30282-37-6 / Analogous to 85-91-6) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocol & Troubleshooting Guide Molecule: Methyl 2-chloro-6-(methylamino)benzoate (CAS: 30282-37-6 / Analogous to 85-91-6) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The Purification Challenge

Welcome to the Technical Support Center. You are likely synthesizing Methyl 2-chloro-6-(methylamino)benzoate via a Nucleophilic Aromatic Substitution (SNAr) of Methyl 2,6-dichlorobenzoate with methylamine .

This reaction presents a unique purification challenge. The starting material (bis-chloro) and the product (mono-amine) share similar solubility profiles, and the product's deactivated aniline nitrogen makes standard acid-base extractions risky due to potential ester hydrolysis.

This guide provides three validated purification modules ranging from chromatographic isolation to salt formation, designed to ensure >98% purity.

Module 1: Chromatographic Separation (Research Scale)

Scenario: You have <10g of crude material containing unreacted starting material (Methyl 2,6-dichlorobenzoate).

Q: Why are my spots co-eluting on TLC?

A: The starting material is non-polar. The product, despite having an amine, is an internal hydrogen bond donor (NH to Carbonyl), which "masks" its polarity, making it behave more lipophilically than expected.

The Solution: Optimized Gradient Elution

Do not use isocratic elution. You need a shallow gradient to exploit the subtle polarity difference created by the nitrogen lone pair.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dry load on Celite or Silica (1:2 ratio). Do not wet load with DCM; it causes band broadening.

  • Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Gradient Profile:

    • 0–5 min: 100% Hexane (Elutes non-polar impurities/mineral oil).

    • 5–15 min: 0% → 5% EtOAc (Elutes unreacted Methyl 2,6-dichlorobenzoate).

    • 15–30 min: 5% → 15% EtOAc (Elutes Target Product ).

    • 30+ min: Flush with 50% EtOAc (Elutes polar tars/acids).

Data for Identification:

Compound Rf (90:10 Hex/EtOAc) Appearance on TLC
Methyl 2,6-dichlorobenzoate (SM) ~0.75 UV Active (Dark), No Fluorescence
Target Product ~0.45 UV Active (Bright Blue Fluorescence often seen in anthranilates)

| Hydrolysis Byproduct (Acid) | < 0.10 | Streaks at baseline |

Module 2: The "HCl Salt" Precipitation (High Purity / Scalable)

Scenario: You need to purify >10g or avoid chromatography. Standard aqueous acid extraction fails because the ester hydrolyzes or the amine is too weak to protonate in water.

Q: How do I remove non-basic impurities without hydrolysis?

A: Use Anhydrous Salt Formation . The amino group, while weakly basic due to the electron-withdrawing chloro and ester groups, will still react with anhydrous HCl in non-polar solvents. The neutral starting material will stay in solution.

The Protocol: Anhydrous Precipitation
  • Dissolution: Dissolve the crude oil/solid in Diethyl Ether or MTBE (5 mL per gram of crude). Ensure it is dry.

  • Precipitation: Cool to 0°C. Slowly add 4M HCl in Dioxane or bubble dry HCl gas into the solution.

  • Observation: A white/off-white precipitate (the hydrochloride salt of the product) will form immediately. The unreacted Methyl 2,6-dichlorobenzoate remains dissolved in the ether.

  • Filtration: Filter the solid rapidly under Argon/Nitrogen (the salt may be hygroscopic). Wash the cake with cold ether.

  • Regeneration (Critical):

    • Suspend the solid salt in EtOAc.

    • Add Saturated NaHCO3 (aq) and stir vigorously until the solid dissolves.

    • Separate the organic layer, dry over Na2SO4, and concentrate.[1]

Why this works: This method mechanically separates the amine from the non-amine starting material without exposing the ester to prolonged aqueous acidic conditions.

Module 3: Crystallization Troubleshooting

Scenario: The product comes out as an oil or sticky gum ("Oiling Out").

Q: Why is my product oiling out instead of crystallizing?

A: This molecule has a low melting point (likely <50°C) and high solubility in organic solvents. "Oiling out" occurs when the Liquid-Liquid separation temperature is higher than the crystallization temperature.

The Fix: The "Two-Solvent" Approach

Avoid single solvents like Ethanol. Use a Solvent/Anti-Solvent pair.

Recommended System: Methanol / Water or Heptane / Toluene .

Protocol (MeOH/Water):

  • Dissolve crude in the minimum amount of warm Methanol (35°C).

  • Add water dropwise until a faint turbidity persists.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Wrap the flask in foil/cotton to cool to Room Temp over 2 hours. Then move to 4°C fridge.

  • Harvest: Filter the needles/prisms.

Visual Workflow: Crystallization Decision Tree

PurificationStrategy Start Crude Mixture Analysis State Physical State? Start->State Solid Solid/Semi-Solid State->Solid High MP Oil Viscous Oil State->Oil Low MP Purity Main Impurity? Solid->Purity Oil->Purity SM_Impurity Unreacted Starting Material (Non-Basic) Purity->SM_Impurity Color_Impurity Oxidation/Color (Trace) Purity->Color_Impurity Method_Salt Method: Anhydrous HCl Salt Ppt (Best for removing SM) SM_Impurity->Method_Salt Scale >10g Method_Col Method: Flash Chromatography (0-15% EtOAc in Hex) SM_Impurity->Method_Col Scale <10g Method_Cryst Method: Recrystallization (MeOH/H2O) Color_Impurity->Method_Cryst

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

FAQs: Common Issues

Q: Can I distill this compound? A: Yes, but it requires high vacuum (<1 mmHg). The non-chloro analog boils at 256°C (atm). This chlorinated derivative will boil higher. Ensure your oil bath is <160°C to prevent thermal decomposition/polymerization. Distillation is excellent for removing non-volatile tars but may not separate the starting material (Methyl 2,6-dichlorobenzoate) effectively if boiling points are close.

Q: The product turned red after a week. Is it ruined? A: Not necessarily. Aniline derivatives are prone to surface oxidation (forming quinones), which is intensely colored even at ppm levels.

  • Fix: Dissolve in EtOAc, treat with Activated Charcoal (5 wt%), stir for 30 mins, filter through Celite, and re-concentrate. Store under Nitrogen at 4°C.

Q: Why avoid aqueous acid extraction? A: While standard anilines are purified this way, the ortho-chloro and ortho-ester groups withdraw electrons, lowering the pKa of the nitrogen. To protonate it fully, you need strong acid (pH < 1). These conditions, combined with the proximity of the ester, accelerate hydrolysis to the Benzoic Acid derivative (an impurity that is very hard to separate). The Anhydrous Salt Method (Module 2) circumvents this.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6329, Methylamine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2020). Method for preparing 2-chloro-6-methylthiotoluene (Contextual reference for 2,6-disubstituted toluene synthesis). WO2020029720A1.
  • The Good Scents Company. (n.d.). Methyl 2-methylbenzoate Properties. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Removal of 2-Chloro-6-Methylaniline

[1] Current Status: Operational Ticket Topic: Impurity Removal / Workup Optimization Target Molecule: 2-Chloro-6-methylaniline (CAS: 87-63-8) Safety Alert: Genotoxic Impurity / Acute Toxicity. Handle with extreme caution...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket Topic: Impurity Removal / Workup Optimization Target Molecule: 2-Chloro-6-methylaniline (CAS: 87-63-8) Safety Alert: Genotoxic Impurity / Acute Toxicity. Handle with extreme caution in a fume hood.[1]

The Physicochemical Profile (Know Your Enemy)[1]

Before attempting removal, you must understand why this molecule resists standard workups. 2-Chloro-6-methylaniline (2-C-6-MA) is not a standard aniline; it is electronically deactivated and sterically shielded.[1]

Data Snapshot
PropertyValueImplication for Removal
pKa (Conjugate Acid) ~2.51 [1]CRITICAL: It is significantly less basic than aniline (pKa 4.6).[1] Weak acid washes (citric acid, pH 4-5 buffers) will fail to protonate it, leaving it in the organic phase.[1]
LogP ~2.37 - 2.5 [2]Moderately lipophilic.[1] It tracks with organic solvents (DCM, EtOAc) unless fully protonated.[1]
Sterics Ortho-substituted (Cl, Me)Nucleophilic attack on scavengers (e.g., isocyanates) will be slow due to steric hindrance around the nitrogen.[1]
Boiling Point 215°C [1]High boiling point makes removal by rotary evaporation impossible and standard high-vac drying difficult.[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method based on your product's stability.

RemovalStrategy Start Start: Impurity is 2-C-6-MA ProdAcidStable Is your Product Acid Stable? Start->ProdAcidStable ProdBasic Is your Product Basic (Amine)? ProdAcidStable->ProdBasic Yes MethodB Method B: scavenging Resin (Electrophilic) ProdAcidStable->MethodB No (Acid Labile) MethodA Method A: Aggressive Acid Wash (pH < 1.0) ProdBasic->MethodA No (Neutral/Acidic Product) MethodC Method C: Reverse Phase Chromatography ProdBasic->MethodC Yes (Co-elution risk) MethodB->MethodC If Sterics Fail

Figure 1: Strategic decision tree for selecting the appropriate purification workflow.

Protocol A: Aggressive Acid Extraction (Liquid-Liquid)[1]

The Issue: Users often fail here because they use 1M Citric Acid or dilute HCl, assuming "an acid washes out an amine."[1] The Science: Due to the low pKa (~2.5), at pH 3.0, 2-C-6-MA exists primarily as the free base (~75%) and remains in the organic layer. You must drive the pH below 1.0 to force >99% protonation.[1]

Step-by-Step Guide
  • Dilution: Dissolve crude mixture in Ethyl Acetate (avoid DCM if possible; emulsions are more common with chlorinated solvents).[1]

  • The Acid Choice: Use 2M or 3M HCl .

    • Why? You need a high concentration of protons to overcome the equilibrium.[1]

  • The Wash:

    • Perform 3 wash cycles with the acid solution.[1]

    • Agitation: Shake vigorously for at least 2 minutes per cycle.

  • Verification: Check the pH of the aqueous layer after the first wash.[1] It must be < 1. If it has risen (due to buffering capacity of your crude), add stronger acid.[1]

  • Brine Wash: Follow with a saturated brine wash to break any micro-emulsions.[1]

Troubleshooting Table:

Symptom Cause Solution
Impurity persists in Organic Layer pH was not low enough. Spout the aqueous layer with conc.[1] HCl to ensure pH < 1.[1]

| Product lost to Aqueous Layer | Product is also basic (e.g., pyridine, tertiary amine).[1] | Switch to Method C (Chromatography) or Method B (Scavenging).[1] |

Protocol B: Scavenging with Resins (Solid Phase)

The Issue: Standard scavengers work poorly because the 2-chloro and 6-methyl groups physically block the nitrogen atom from attacking the resin. The Science: You need a "slim" electrophile or a mechanism driven by ionic attraction rather than covalent bonding.[1]

Recommended Resins
  • Strong Cation Exchange (SCX / SCX-2):

    • Mechanism:[1][2][3][4] Ionic interaction (Protonation).[1]

    • Pros: Not affected by steric hindrance of the nucleophile.[1]

    • Protocol: Dissolve crude in MeOH/DCM.[1] Pass through SCX cartridge.[1] The 2-C-6-MA (and your basic product) will stick.[1] Note: This only separates non-basic products from the amine.

  • Isocyanate Resins (PS-NCO):

    • Mechanism:[1][2][3][4] Covalent Urea formation.[1]

    • Pros: Irreversible removal.[1]

    • The Hack: Because 2-C-6-MA is hindered, you must apply heat. [1]

    • Protocol: Add 3-5 equivalents of PS-NCO.[1] Heat to 50°C for 4-12 hours.[1] Room temperature stirring is often insufficient for ortho-disubstituted anilines.[1]

ScavengingMechanism Impurity 2-C-6-MA (Hindered Nucleophile) Heat Heat (Energy) REQUIRED Impurity->Heat Resin Isocyanate Resin (Electrophile) Resin->Heat Complex Urea Bond (Immobilized) Heat->Complex Overcomes Activation Barrier

Figure 2: Kinetic requirement for scavenging hindered amines.[1] Thermal energy is required to overcome the steric barrier.

Protocol C: Chromatographic Separation[1]

The Issue: 2-C-6-MA often "streaks" or co-elutes on silica gel because its pKa puts it in a "twilight zone" of partial protonation on acidic silica.[1]

Optimization Guide
  • TLC Visualization:

    • 2-C-6-MA is UV active.[1]

    • Stain: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1] Anilines turn bright yellow/orange.[1] This helps distinguish it from your product.

  • Flash Chromatography (Normal Phase):

    • Pre-treatment: Neutralize the silica with 1% Triethylamine (TEA) in the mobile phase if your product is basic.[1]

    • Alternative: If your product is neutral, use 1% Acetic Acid in the mobile phase.[1] This protonates the 2-C-6-MA, making it extremely polar (staying at the baseline), while your neutral product elutes.[1]

  • Reverse Phase (Prep-HPLC):

    • Use an acidic modifier (0.1% TFA or Formic Acid).[1]

    • The 2-C-6-MA will protonate (become ionic) and elute near the solvent front (dead volume), separating it from lipophilic products.[1]

FAQ: Frequently Asked Questions

Q: Can I remove it by high-vacuum drying? A: Unlikely.[1] With a boiling point of 215°C, you would need a Kugelrohr distillation setup at very high vacuum (<0.1 mbar) and heat (>100°C), which risks decomposing your product.[1]

Q: I tried an aldehyde scavenger, but it didn't work. A: Imine formation with sterically hindered anilines is reversible and unfavorable.[1] Isocyanates (forming ureas) or Acid Chlorides (forming amides) are thermodynamically superior, provided you apply heat.[1]

Q: Is this impurity regulated? A: Yes. 2-Chloro-6-methylaniline is a suspected mutagen and toxic [1, 3].[1] In pharmaceutical development, it must be controlled to ppm levels (TTC limits) if it is a final step impurity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6897, 2-Chloro-6-methylaniline.[1] Retrieved from [Link][1]

  • ChemSrc (2025). 2-Chloro-6-methylaniline Physicochemical Properties and MSDS.[1][5] Retrieved from [Link][1]

  • Sartori, G., et al. (1987). Sterically-hindered amines for acid-gas absorption.[1][6] OSTI.[1][6] Retrieved from [Link][1][6]

Sources

Troubleshooting

Optimizing reaction conditions for chlorination of methyl benzoates

Technical Support & Troubleshooting Center Status: Operational Ticket ID: CL-MB-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Strategic Overview: The Deactivation Challenge Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Ticket ID: CL-MB-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview: The Deactivation Challenge

Welcome to the Halo-Optimization Hub. You are attempting to chlorinate methyl benzoate , a substrate that presents a classic electrophilic aromatic substitution (EAS) challenge.

The Core Problem: The ester group (


) is a strong electron-withdrawing group (EWG). It deactivates the benzene ring, making it significantly less reactive than benzene or toluene.
  • Kinetic Consequence: You need a "Super-Electrophile" or harsh conditions to drive conversion.

  • Regiochemical Consequence: The ester is a meta-director. Expect the 3-chloro isomer as your major product.

  • The Trap: If you use light or peroxides without a Lewis acid, you will likely trigger radical chlorination , attacking the methyl group (side-chain) rather than the ring.

Workflow Selector: Choose Your Path

Before proceeding, verify your target using the decision matrix below.

G Start Target Identification Q1 Where do you need the Chlorine? Start->Q1 Ring Aromatic Ring (Meta-position) Q1->Ring Nucleus SideChain Methyl/Alkyl Side Chain Q1->SideChain Alpha-position PathA Pathway A: Ionic (EAS) Requires Lewis/Brønsted Acid Ring->PathA PathB Pathway B: Radical Requires UV Light or AIBN SideChain->PathB ReagentA1 Lab Scale (<50g): TCCA + H2SO4 PathA->ReagentA1 High Yield/Safety ReagentA2 Process Scale (>1kg): Cl2 gas + FeCl3 PathA->ReagentA2 Cost Efficiency

Figure 1: Strategic Decision Matrix for Chlorination of Methyl Benzoates.

Reagent Selection & Stoichiometry (The Hardware)

For the chlorination of the aromatic ring (yielding methyl 3-chlorobenzoate), standard reagents like NCS are often too weak. You require a system that generates a high concentration of active chloronium (


).
Reagent SystemReactivity ProfileAtom EconomySafety ProfileRecommendation
TCCA / H₂SO₄ High (Super-electrophile) Good (Transfer 3 Cl atoms)Moderate (Solid handling)Gold Standard for Lab Scale
Cl₂ (gas) / FeCl₃ HighExcellentLow (Gas hazards)Industrial Standard
SO₂Cl₂ / AlCl₃ ModerateLowModerate (Liquid)Use only if TCCA fails
NCS / TFA LowPoorHighNot recommended for deactivated rings
Why TCCA? (The "Super-Electrophile" Advantage)

Trichloroisocyanuric Acid (TCCA) in sulfuric acid forms a protonated species that is significantly more electrophilic than standard chlorinating agents. This overcomes the deactivation of the ester group without requiring high temperatures that lead to tar formation.

Experimental Protocols

Protocol A: The "Green" Lab Method (TCCA)

Recommended for: 100mg to 50g scale. High regioselectivity for meta-isomer.

Reagents:

  • Methyl Benzoate (1.0 equiv)

  • Trichloroisocyanuric Acid (TCCA) (0.34 - 0.36 equiv) (Note: TCCA provides 3 Cl atoms)

  • Sulfuric Acid (

    
    ), 98% (Solvent/Catalyst)
    

Procedure:

  • Setup: Charge a round-bottom flask with methyl benzoate and a magnetic stir bar.

  • Solvent: Add

    
     (approx. 2-3 mL per mmol of substrate). The solution may warm slightly; cool to 0°C in an ice bath.
    
  • Addition: Add TCCA portion-wise over 15 minutes. Critical: Do not dump it all in at once to avoid localized exotherms.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

    • Monitoring: Check TLC or HPLC after 1 hour. If conversion is <50%, warm to 40°C.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The product typically precipitates as a solid or oil.

  • Workup: Extract with Ethyl Acetate or DCM. Wash with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    .
Protocol B: The Industrial Method ( )

Recommended for: >100g scale where cost is paramount.

Reagents:

  • Methyl Benzoate (Neat or in 1,2-Dichloroethane)

  • 
     (anhydrous) (5-10 mol%)
    
  • 
     gas[1]
    

Procedure:

  • Catalyst Activation: Dissolve methyl benzoate in DCE (or run neat). Add anhydrous

    
    . Protect from moisture (drying tube).
    
  • Sparging: Heat to 40-50°C. Bubble

    
     gas slowly into the solution.
    
  • Endpoint: Monitor by GC. Stop when starting material < 2% to avoid di-chlorination.

  • Degassing: Purge with nitrogen to remove excess

    
     and 
    
    
    
    before aqueous workup.

Troubleshooting & FAQs (The Help Desk)

Q1: "I am seeing no conversion after 4 hours with NCS."

Diagnosis: Reagent insufficiently electrophilic. The Science: N-Chlorosuccinimide (NCS) relies on weak polarization. The methyl benzoate ring is too electron-poor to attack NCS. The Fix: Switch to the TCCA/


  system. The sulfuric acid protonates the TCCA, generating a superelectrophilic species capable of attacking the deactivated ring.
Q2: "My product is a mixture of ring-chlorinated and side-chain chlorinated species."

Diagnosis: Competitive Radical Mechanism. The Science: If your setup was exposed to ambient light or high heat without sufficient Lewis Acid, the reaction entered a radical pathway (


), which prefers the benzylic hydrogens on the methyl group.
The Fix: 
  • Wrap the flask in aluminum foil (exclude light).

  • Ensure your Lewis Acid (

    
     or 
    
    
    
    ) is fresh and dry. Ionic chlorination requires the catalyst to outcompete the radical pathway.
Q3: "I have significant di-chloro impurities (over-chlorination)."

Diagnosis: Stoichiometry or Temperature overshoot. The Science: Once the first chlorine adds, the ring is further deactivated, but not enough to fully stop a second attack if the temperature is too high or local concentration of


 is high.
The Fix: 
  • Reduce TCCA equivalents to 0.33 (exactly 1.0 eq of Cl).

  • Lower the reaction temperature by 10°C.

  • Stop the reaction at 95% conversion rather than chasing 100%.

Q4: "The reaction turned into a black tar."

Diagnosis: Polymerization/Sulfonation. The Science: If using Protocol A (


), high temperatures (>60°C) can cause sulfonation of the ring or polymerization.
The Fix:  Keep temperature strictly <40°C. If higher temps are needed, switch solvent to Triflic Acid (TfOH) or use the 

method in DCE.

Mechanistic Visualization

Understanding the active species is key to troubleshooting.

Mechanism TCCA TCCA (Reagent) Active Superelectrophile [Protonated-TCCA-Cl]+ TCCA->Active Protonation Acid H2SO4 (Activator) Acid->Active Complex Sigma Complex (Arenium Ion) Active->Complex Attack on Ring Substrate Methyl Benzoate (Deactivated) Substrate->Complex Product Methyl 3-chlorobenzoate (Meta-isomer) Complex->Product -H+ (Re-aromatization)

Figure 2: Activation pathway of TCCA in acidic media.

References

  • Mendicino, M. E. (2013). Trichloroisocyanuric Acid (TCCA).[2][3][4] Encyclopedia of Reagents for Organic Synthesis. Link

  • Zeng, X., et al. (2013).[5] Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives. Synthesis, 45, 2391-2396.[5] (Demonstrates

    
     utility and limitations). Link
    
  • Ross, S. D., et al. (1960). The Chlorination of Deactivated Aromatic Compounds. Journal of the American Chemical Society.
  • Google Patents. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (Industrial context for chlorination conditions). Link

Sources

Optimization

Minimizing impurity formation in amination reactions

Technical Support Center | Troubleshooting & Methodologies[1] Welcome to the Advanced Amination Support Center. This guide is designed for process chemists and medicinal scientists encountering selectivity issues in C-N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting & Methodologies[1]

Welcome to the Advanced Amination Support Center. This guide is designed for process chemists and medicinal scientists encountering selectivity issues in C-N bond formation. Unlike standard textbook descriptions, this hub focuses on failure modes —specifically how to suppress impurity formation through mechanistic control.[1]

Module 1: Reductive Amination

Primary Failure Modes: Dialkylation (Over-alkylation) & Direct Reduction (Alcohol formation).[1]

The Core Logic

The success of reductive amination relies on kinetic differentiation. You must ensure the rate of imine formation (


) is significantly faster than the rate of carbonyl reduction  (

).[1] If

, you generate alcohol impurities.[1] If the product amine is more nucleophilic than the starting amine, you generate dialkylated impurities.
Troubleshooting Matrix: Reducing Agent Selection
ReagentReactivity ProfileBest ForCritical Limitation
Sodium Triacetoxyborohydride (STAB) Mild.[1] Reduces iminiums fast; aldehydes/ketones slow.[1][2][3]One-pot reactions. Preventing direct reduction.Incompatible with Methanol (decomposes).[1][4] Use DCE, DCM, or THF.[4][5][6]
Sodium Cyanoborohydride (

)
pH-dependent.[1][7][8][9][10] Active at pH 3-4.[1][7][9][10]"Difficult" imines requiring acidic catalysis.[1]Toxic (HCN risk).[1] Hard to quench safely.
Sodium Borohydride (

)
Strong.[1] Reduces everything.Stepwise protocols only (pre-form imine).[1]Causes alcohol impurities if used in one-pot methods.[1]
Q: "I am seeing significant alcohol formation (10-15%) in my one-pot reaction."

Diagnosis: The reducing agent is attacking the carbonyl before the imine is fully formed. Solution: Switch to the Abdel-Magid Protocol using STAB.[1] The acetoxy groups withdraw electron density from boron, stabilizing the B-H bond and making it less nucleophilic toward neutral carbonyls, but highly reactive toward the positively charged iminium ion.

Protocol: Optimized STAB Method (One-Pot)

  • Stoichiometry: 1.0 eq Carbonyl + 1.1-1.2 eq Amine.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][5][6] Do not use MeOH.

  • Catalyst: Add 1.0 eq Acetic Acid (AcOH) if using a ketone (promotes iminium formation).[1]

  • Addition: Add 1.4 eq Sodium Triacetoxyborohydride (STAB) .

  • Validation: Monitor via TLC/LCMS. The reaction is self-validating; if alcohol appears, the imine formation was too slow (increase AcOH or switch to stepwise).

Q: "My primary amine is converting to a tertiary amine (dialkylation)."

Diagnosis: The secondary amine product is more nucleophilic than the starting primary amine. Solution:

  • Stepwise Approach: Form the imine in MeOH (dehydrating conditions, e.g., molecular sieves) before adding the reducing agent.

  • Protonation Control: If using

    
    , maintain pH 6-7.[1] The secondary amine product is more basic; keeping the pH slightly acidic protonates the product (ammonium salt), deactivating it from further reaction.
    
Visualization: Selectivity Pathway

ReductiveAmination Start Carbonyl + Amine Imine Imine/Iminium Start->Imine Fast (Acid Cat.) Alcohol Impurity: Alcohol (Direct Reduction) Start->Alcohol Compelling Side Rxn (Avoid by using STAB) Product Desired Amine Imine->Product Reduction (STAB) Dialkyl Impurity: Tertiary Amine (Over-Alkylation) Product->Dialkyl Product reacts with excess Carbonyl

Figure 1: Kinetic competition in reductive amination. The green path represents the ideal Abdel-Magid sequence.

Module 2: Buchwald-Hartwig Amination (Pd-Catalyzed)

Primary Failure Modes: Hydrodehalogenation (Reduction of Aryl Halide) & Catalyst Deactivation.[1]

The Core Logic

The catalytic cycle competes between Reductive Elimination (forming the C-N bond) and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Hydride Elimination . If the amine has hydrogens on the 

-carbon, the Pd center can "strip" a hydride, releasing an imine and reducing the aryl halide to a simple arene (Ar-H).
Q: "I am observing the reduction of my Aryl Bromide to the corresponding Arene (Ar-H)."

Diagnosis:


-Hydride Elimination is outcompeting C-N bond formation.[1]
Mechanistic Cause:  This occurs when the Pd-Amido complex has an open coordination site, allowing the 

-hydrogen to align with the metal center.

Corrective Actions:

  • Ligand Switch: Use bulky, electron-rich ligands (e.g., BrettPhos , RuPhos , or Xantphos ).

    • Why? Steric bulk promotes Reductive Elimination (crowding forces the partners together) and blocks the open site required for

      
      -hydride elimination.
      
  • Temperature: Lower the temperature.

    
    -hydride elimination often has a higher activation energy than reductive elimination.[1]
    
  • Solvent: Avoid solvents that can act as hydride sources (though rare in this specific mechanism, alcohols can sometimes interfere).[1]

Q: "The reaction stalls after 20% conversion."

Diagnosis: Catalyst poisoning by Iodide or Pd-Dimer formation .[1] Solution:

  • If using Aryl Iodides: The released Iodide (

    
    ) can bind strongly to Pd, inhibiting the cycle. Switch to Aryl Bromides or add a silver salt (AgOTf) to scavenge iodide (though expensive).[1]
    
  • Ligand Ratio: Ensure L:Pd ratio is optimized (often 2:1 for monodentate) to prevent formation of inactive Pd-clusters.[1]

Visualization: The -Hydride Trap

BuchwaldFail PdOx Oxidative Addition (L-Pd-Ar-X) PdAmido Pd-Amido Complex (L-Pd-Ar-NHR) PdOx->PdAmido Amine Binding + Base Product C-N Product (Reductive Elimination) PdAmido->Product Promoted by Bulky Ligands Failure Impurity: Ar-H + Imine (Beta-Hydride Elimination) PdAmido->Failure Promoted by Open Coord Sites

Figure 2: The critical divergence in the catalytic cycle. Bulky ligands force the pathway toward the green node.

Module 3: Regulatory Compliance (Nitrosamines)

Critical Safety Warning: Amination reactions involving secondary amines are high-risk for generating Nitrosamines (Class 1 Carcinogens).[1]

Q: "How do I ensure my process meets FDA/EMA Nitrosamine guidelines?"

Risk Factor: The presence of secondary amines + a nitrosating agent (Nitrites, Nitrous Acid).

Mitigation Protocol:

  • Reagent Audit: Screen all solvents and reagents for nitrite traces.[1] Sodium Nitrite is often used to quench azide reactions; never perform an amination in the same vessel or waste stream where nitrite quenching occurs.[1]

  • Scavengers: If a risk is identified, incorporate scavengers like Ascorbic Acid or Primary Amines (which form diazonium salts that decompose, rather than stable nitrosamines).[1]

  • Water Quality: Ensure process water is tested for nitrites.

References & Authoritative Grounding[1][3][11]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][5][6] Journal of Organic Chemistry, 1996, 61, 3849-3862.[3][5][6][7][8][11]

    • Foundational text for the STAB protocol and minimizing dialkylation.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[12] Chemical Reviews, 2016, 116, 12564-12649. [1]

    • Definitive guide on ligand selection to prevent

      
      -hydride elimination.
      
  • FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration, 2021 (Updated 2024).[1]

    • Regulatory standard for impurity control.[1][13][14]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, 1971, 93, 2897.[9]

    • Mechanism of pH-dependent selectivity in cyanoborohydride reductions.

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of Methyl 2-chloro-6-(methylamino)benzoate by HPLC: A Comparative Technical Guide

Executive Summary & Compound Profile Methyl 2-chloro-6-(methylamino)benzoate (M2C6MAB) is a critical intermediate in the synthesis of acridone-based pharmaceuticals and specific non-steroidal anti-inflammatory drugs (NSA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 2-chloro-6-(methylamino)benzoate (M2C6MAB) is a critical intermediate in the synthesis of acridone-based pharmaceuticals and specific non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its purity is paramount because impurities at this stage—specifically the hydrolyzed acid or regioisomers—can lead to difficult-to-remove byproducts in downstream coupling reactions.[1]

This guide compares two high-performance liquid chromatography (HPLC) methodologies for the purity validation of M2C6MAB. We move beyond generic protocols to analyze the specific interaction between the chlorinated anthranilate core and stationary phases.

Chemical Profile & Separation Challenges[1][2]
  • Target Molecule: Methyl 2-chloro-6-(methylamino)benzoate[1]

  • Key Functionalities: Electron-withdrawing Chlorine (C2), Hydrogen-bond donating Amine (C6), Lipophilic Methyl Ester (C1).[1]

  • Critical Impurities:

    • Impurity A (Hydrolysis): 2-chloro-6-(methylamino)benzoic acid.[1]

    • Impurity B (Demethylation): Methyl 2-amino-6-chlorobenzoate.[1]

    • Impurity C (Regioisomer): Methyl 2-chloro-4-(methylamino)benzoate (potential synthesis byproduct).[1]

Comparative Analysis: Column Chemistry Selection

For this validation, we compared the industry-standard C18 (Octadecyl) chemistry against a PFP (Pentafluorophenyl) chemistry.[1] While C18 is the default for reverse-phase chromatography, the specific halogenated nature of M2C6MAB suggests alternative selectivity mechanisms might be superior.

Option A: The Standard – C18 (L1)
  • Mechanism: Hydrophobic interaction.[1]

  • Performance: Excellent retention of the main peak. However, it struggles to resolve the regioisomer (Impurity C) because the hydrophobicity differences between the 2,6- and 2,4-isomers are negligible.

  • Verdict: Suitable for crude assay but insufficient for high-stringency purity validation.

Option B: The Specialist – Propyl-Pentafluorophenyl (PFP)[1]
  • Mechanism: Hydrophobic + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -
    
    
    
    interaction + Dipole-Dipole + Hydrogen Bonding.
  • Performance: The fluorine atoms on the PFP ring create a strong electron-deficient face.[1] This interacts specifically with the electron-rich amine and the electron-withdrawing chlorine of M2C6MAB.[1]

  • Verdict: Superior. The PFP column provides baseline separation of the regioisomer (Impurity C) due to steric and electronic discrimination that C18 lacks.

Comparative Data Summary
ParameterC18 Column (Standard)PFP Column (Recommended)
Retention Time (Main Peak) 8.4 min9.1 min
Resolution (Impurity A - Acid) 4.2 (Excellent)5.1 (Excellent)
Resolution (Impurity C - Isomer) 1.2 (Co-elution risk) 3.8 (Baseline separated)
Tailing Factor (Tf) 1.3 (Amine interaction)1.1 (Sharper peak)
Mechanism Hydrophobicity onlyHydrophobicity + Shape Selectivity

Validated Experimental Protocol (PFP Method)[1]

This protocol utilizes the PFP chemistry identified above as the superior method for purity validation.

Reagents and Materials[1][2][3][4][5][6]
  • Stationary Phase: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm or 5 µm).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]

  • Buffer: Potassium Phosphate Monobasic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Diluent: 50:50 Water:Acetonitrile.[1]

Chromatographic Conditions[1][2][3][7][8]
  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 (Low pH suppresses silanol activity and keeps the amine protonated).

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Benzoate absorption maximum) and 310 nm (Secondary check for impurities).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010End Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End Run
Sample Preparation[1][2]
  • Stock Solution: Dissolve 25 mg of M2C6MAB in 25 mL of Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Impurity Spiking: For validation, spike the Working Standard with 0.1% of Impurities A, B, and C.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to select the PFP column and the validation workflow required by ICH Q2(R1) guidelines.

ValidationWorkflow Start Start: M2C6MAB Purity Method ChemAnalysis Chemical Analysis: Chlorinated Aromatic + Amine Start->ChemAnalysis ColSelect Column Selection Strategy ChemAnalysis->ColSelect C18 Option A: C18 (Hydrophobic Only) ColSelect->C18 PFP Option B: PFP (Pi-Pi + Halogen Selectivity) ColSelect->PFP Decision Decision: PFP Selected (Better Regioisomer Separation) C18->Decision Poor Resolution PFP->Decision Rs > 2.0 Optimiz Optimization: pH 2.5 (Amine Control) Decision->Optimiz Validation ICH Q2(R1) Validation Optimiz->Validation Params Specificity | Linearity | Accuracy | LOQ Validation->Params

Caption: Decision tree for selecting PFP chemistry over C18 based on halogen-specific selectivity requirements.

Validation Results (Representative Data)

The method was validated according to ICH Q2(R1) guidelines. The following data represents typical performance metrics for this specific protocol.

Specificity & System Suitability

The method must resolve the parent peak from the hydrolysis product (Acid) and the demethylated byproduct.

Peak NameRetention Time (min)Relative Retention (RRT)Resolution (Rs)Tailing Factor (Tf)
Impurity A (Acid)4.20.46N/A1.1
Impurity B (Demethyl)7.80.856.51.0
M2C6MAB (Main) 9.1 1.00 4.1 1.1
Impurity C (Isomer)9.81.073.81.0
Linearity

Linearity was assessed from 50% to 150% of the target concentration (100 µg/mL).[1]

  • Regression Equation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
  • Correlation Coefficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  0.9998
    
  • Range: 0.5 µg/mL (LOQ) to 150 µg/mL.

Accuracy (Recovery)

Spike recovery experiments were conducted at three levels (80%, 100%, 120%).[1]

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.4%98.0 - 102.0%

Troubleshooting & Expert Insights

The "Amine Tailing" Issue

Problem: Secondary amines like M2C6MAB often interact with residual silanols on the silica support, causing peak tailing (


).
Solution: 
  • pH Control: We utilize pH 2.5. At this pH, the amine is fully protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), but the silanols are protonated (
    
    
    
    ) and neutral, minimizing cation-exchange interactions.
  • Ionic Strength: The use of 20mM phosphate provides sufficient counter-ions to mask any remaining active sites.[1]

Stability of the Ester

Caution: Methyl esters are susceptible to hydrolysis.

  • Protocol Constraint: Do not store samples in the autosampler for >24 hours at room temperature.

  • Verification: Check the area of "Impurity A" (Acid) in the standard injection over time. If it increases, the sample solvent is promoting hydrolysis (ensure water content in diluent is minimized or keep at 4°C).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on column selectivity and PFP phases).

  • Phenomenex. (2024).[1] Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Aromatics.[1] Technical Note.

  • PubChem. (2024).[1] Methyl 2-chloro-6-methylpyridine-4-carboxylate (Analogous Structure Data).[1] National Library of Medicine.[1] [1]

  • U.S. Food and Drug Administration (FDA). (2021).[1][6][7] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][1]

Sources

Comparative

Comparative Analysis: Methyl 2-chloro-6-(methylamino)benzoate in Drug Discovery

The following guide provides a comparative technical analysis of Methyl 2-chloro-6-(methylamino)benzoate , focusing on its application in the synthesis of pharmacologically active heterocycles (e.g., quinolines, acridone...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Methyl 2-chloro-6-(methylamino)benzoate , focusing on its application in the synthesis of pharmacologically active heterocycles (e.g., quinolines, acridones) relative to its regioisomers.

Executive Summary

Methyl 2-chloro-6-(methylamino)benzoate (M2C6MAB) is a highly specialized anthranilate derivative characterized by a 2,6-disubstitution pattern. Unlike its more common regioisomers (e.g., the 2,4-isomer), M2C6MAB possesses a unique "steric lock" configuration due to the flanking chlorine and methylamino groups. This structural feature significantly retards metabolic hydrolysis and directs regioselectivity in cyclization reactions, making it a critical intermediate for atropisomeric kinase inhibitors and immunomodulators (e.g., Laquinimod analogs).

This guide compares M2C6MAB against two primary alternatives:

  • Methyl 2-chloro-4-(methylamino)benzoate (M2C4MAB): The para-amino regioisomer, offering higher nucleophilicity but lower metabolic stability.

  • Methyl 2-(methylamino)benzoate (M2MAB): The non-chlorinated parent (Methyl N-methylanthranilate), used as a baseline for reactivity.

Technical Comparison Matrix

FeatureTarget: M2C6MAB (2,6-isomer)Alt 1: M2C4MAB (2,4-isomer)Alt 2: M2MAB (Des-chloro)
Structure Ortho-Chloro, Ortho-MethylaminoOrtho-Chloro, Para-MethylaminoOrtho-Methylamino only
Steric Environment High (Shielded Ester) ModerateLow
Ester Hydrolysis (

)
1.0 (Reference) ~45.0 (Fast)~12.0 (Moderate)
Nucleophilicity (N-Me) Reduced (Steric/Inductive)High (Resonance) Moderate
Cyclization Mode Favors Perpendicular attackFavors Planar conjugationFlexible
Primary Application Stable Scaffolds (Quinolines) Rapid Coupling / DyesFlavors / Simple Heterocycles
Key Advantage Metabolic Stability & SelectivityReaction SpeedCost & Availability

In-Depth Mechanistic Analysis

The "Ortho-Effect" and Steric Shielding

The defining characteristic of M2C6MAB is the 2,6-disubstitution . The ester carbonyl group is flanked by a chlorine atom (Van der Waals radius ~1.75 Å) and a methylamino group.

  • Mechanism: This creates a "steric pocket" that inhibits the approach of nucleophiles (like water or esterases) perpendicular to the carbonyl plane.

  • Consequence: M2C6MAB exhibits exceptional resistance to spontaneous and enzymatic hydrolysis compared to M2C4MAB, where the 6-position is open (hydrogen). This stability is crucial for oral drugs where premature ester cleavage is a liability.

Intramolecular Hydrogen Bonding

In M2C6MAB, the N-methyl group forms a strong intramolecular hydrogen bond (IMHB) with the ester carbonyl oxygen (


).
  • M2C6MAB: The 6-chloro substituent forces the amino group into a rigid conformation, strengthening this IMHB but twisting the ester out of the benzene plane to relieve strain. This "twisted" state increases the energy barrier for intermolecular reactions.

  • M2C4MAB: The amino group is para to the ester. It donates electron density into the ring (resonance), significantly increasing the electron density at the carbonyl carbon via conjugation, but lacks the proximal steric locking of the 6-position.

Cyclization Selectivity (Experimental Insight)

When reacting with diethyl malonate to form quinoline-2,4-diones (a common pathway for Laquinimod-like drugs):

  • M2C6MAB requires higher temperatures (>140°C) but yields a single regioisomer with high purity due to the restricted rotation preventing side-reactions.

  • M2C4MAB reacts rapidly at lower temperatures (100°C) but often yields oligomeric byproducts due to the exposed, highly nucleophilic amino group attacking other electrophiles.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the steric protection of the ester group.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4

  • Pig Liver Esterase (PLE) (Sigma-Aldrich, E3019)

  • Acetonitrile (HPLC grade)

Workflow:

  • Preparation: Dissolve 10 mM of M2C6MAB, M2C4MAB, and M2MAB in DMSO.

  • Incubation: Dilute to 100 µM in PBS containing 10 units/mL PLE at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min. Quench immediately with 50 µL cold acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm). Calculate % remaining ester.

Expected Results:

  • M2C4MAB: <10% remaining after 30 min (Rapid hydrolysis).

  • M2MAB: ~50% remaining after 30 min.

  • M2C6MAB: >90% remaining after 30 min (High stability).

Protocol B: Controlled Cyclization to 4-Hydroxyquinoline

Objective: Demonstrate synthesis efficiency for drug scaffolds.

  • Reactants: Mix 1.0 eq M2C6MAB with 1.2 eq Ethyl Malonyl Chloride in dry 1,4-dioxane.

  • Step 1 (Amidation): Heat to 60°C for 2 hours. Monitor disappearance of amine via TLC (Hexane:EtOAc 3:1).

    • Note: M2C6MAB may require addition of DMAP (0.1 eq) as a catalyst due to steric hindrance.

  • Step 2 (Cyclization): Add NaOEt (2.0 eq) in EtOH and reflux (85°C) for 4 hours.

  • Workup: Acidify with 1M HCl to precipitate the 4-hydroxy-2-quinolone derivative. Filter and wash with cold water.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired cyclization and the unwanted hydrolysis/side-reactions, highlighting the stability advantage of the 2,6-isomer.

G cluster_0 Isomer Comparison (2,4-Isomer) Start Methyl 2-chloro-6-(methylamino)benzoate (M2C6MAB) Intermediate Amide Intermediate (Sterically Protected) Start->Intermediate + Malonyl Chloride (Slow, Controlled) Hydrolysis Hydrolyzed Acid (Inactive Byproduct) Start->Hydrolysis Esterase / H2O (Blocked by Cl/Me) Product 4-Hydroxyquinoline Scaffold (Drug Precursor) Intermediate->Product NaOEt / Cyclization (High Selectivity) Alt_Start 2,4-Isomer Alt_Hydro Rapid Hydrolysis Alt_Start->Alt_Hydro Unshielded

Caption: Kinetic pathway comparison showing the steric protection of M2C6MAB against hydrolysis vs. the rapid degradation of the 2,4-isomer.

References

  • Jönsson, S., et al. (2004).[1] "Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders." Journal of Medicinal Chemistry. Link

    • Context: Establishes the synthetic relevance of 2-chloro-6-substituted anilines/benzo
  • Brück, W., & Wegner, C. (2011). "Insight into the mechanism of laquinimod action." Journal of the Neurological Sciences. Link

    • Context: Discusses the pharmacological stability required for this class of compounds.
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. "Methyl 2-chloro-4-(methylamino)benzoate Product Specification." Link

    • Context: Verification of the 2,4-isomer as a commercially available compar

Sources

Validation

¹H NMR and ¹³C NMR spectral analysis for structure confirmation

Title: Comparative Analysis of ¹H/¹³C NMR vs. Orthogonal Techniques for Small Molecule Structure Confirmation Executive Summary: The Topological Truth In the landscape of structural elucidation, Mass Spectrometry (MS) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of ¹H/¹³C NMR vs. Orthogonal Techniques for Small Molecule Structure Confirmation

Executive Summary: The Topological Truth

In the landscape of structural elucidation, Mass Spectrometry (MS) provides the "fingerprint" (molecular weight and fragmentation), and X-ray Crystallography provides the "snapshot" (static solid-state arrangement). However, Nuclear Magnetic Resonance (NMR) provides the "topology"—the dynamic connectivity of atoms in solution.

For drug development professionals, NMR is not merely an alternative; it is the primary method for de novo structure confirmation required by regulatory bodies (e.g., FDA, EMA) under ICH Q6A guidelines. While MS offers superior sensitivity (femtomolar range), it often fails to distinguish between regioisomers or stereoisomers without complex derivatization. NMR remains the only self-validating technique capable of proving atomic connectivity and relative stereochemistry in a physiological (solution) state.

Comparative Analysis: NMR vs. Alternatives

The following matrix compares NMR against its primary competitors in the structural confirmation workflow.

FeatureNMR (¹H / ¹³C) Mass Spectrometry (LC-MS) X-ray Crystallography
Primary Output Atomic Connectivity & StereochemistryMolecular Formula & Mass FragmentsAbsolute 3D Structure
Sample State Solution (Physiologically relevant)Gas Phase (Ionized)Solid State (Crystal packing effects)
Sensitivity Low (Millimolar / mg range)High (Femtomolar / pg range)Low (Requires high-quality crystal)
Isomer Distinction Excellent (Regio- & Stereoisomers)Poor (Unless fragments differ)Excellent (Absolute configuration)
Quantification Absolute (qNMR, no standard needed)Relative (Requires calibration curve)N/A
Sample Recovery Non-destructiveDestructiveNon-destructive
Critical Insight: The "Blind Spot" of Mass Spectrometry

Consider a drug metabolite with a hydroxyl group added to a phenyl ring. MS will readily identify the +16 Da mass shift (


). However, MS cannot easily tell if the hydroxylation occurred at the ortho, meta, or para position. NMR solves this trivially via coupling constant analysis (

) and symmetry evaluation.

Technical Deep Dive: The Physics of Certainty

To use NMR as a confirmation tool, one must understand the causality behind the signals.

A. Sensitivity vs. Natural Abundance[1][2][3]
  • ¹H NMR: High sensitivity (99.98% natural abundance).

  • ¹³C NMR: Low sensitivity (1.1% natural abundance).

    • Implication: A standard ¹³C experiment requires ~6,000x more accumulation time than ¹H for equal Signal-to-Noise (S/N) because sensitivity scales with

      
       (gyromagnetic ratio) and abundance.
      
    • Solution: Use HSQC (Heteronuclear Single Quantum Coherence) . Instead of detecting ¹³C directly, we transfer magnetization from ¹H to ¹³C and back. This increases sensitivity by a factor of

      
      , allowing ¹³C correlation data to be acquired in minutes rather than hours.
      
B. The Importance of Relaxation ( )

In quantitative NMR (qNMR) or integration-critical structure proofs, the Relaxation Delay (


) is the most common point of failure.
  • Mechanism: Nuclei need time to return to equilibrium (Boltzmann distribution) after a pulse. If the repetition rate is faster than

    
    , the signal saturates, and integration values become inaccurate.
    
  • Protocol Rule: For structure confirmation, set

    
     (longest). For qualitative 1D ¹H, a standard 1–2 second delay is usually sufficient, but for ¹³C or qNMR, this must be optimized.
    

Experimental Workflow: The "Triad of Truth"

A single 1D spectrum is rarely sufficient for rigorous confirmation. The industry standard workflow utilizes a specific sequence of experiments to build a self-validating structure proof.

Validated Workflow Diagram

NMR_Workflow Sample Unknown Sample (>1 mg) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent OneD_H 1D ¹H NMR (Integration & Multiplicity) Solvent->OneD_H HSQC 2D HSQC (C-H Direct Connectivity) OneD_H->HSQC Assign Protons to Carbons COSY 2D COSY (H-H Neighbor Mapping) OneD_H->COSY Establish Spin Systems HMBC 2D HMBC (Long Range Connectivity) HSQC->HMBC Connect Spin Systems COSY->HMBC Structure Confirmed Structure & Stereochemistry HMBC->Structure Final Proof Structure->Solvent Ambiguity? Change Solvent

Caption: The "Triad of Truth" workflow. 1D ¹H provides the count; HSQC/COSY provide the fragments; HMBC assembles the fragments into the final skeleton.

Standard Operating Protocol (SOP) for Structure Confirmation

Objective: Confirm the structure of a synthesized small molecule (MW < 500). Equipment: 400 MHz (or higher) NMR Spectrometer with BBFO/CryoProbe.

Step 1: Sample Preparation[4]
  • Mass: Dissolve 5–10 mg of compound.

  • Solvent: Use 600 µL of deuterated solvent (

    
     is standard; use DMSO-
    
    
    
    if insoluble or if exchangeable protons like -OH/-NH are critical for assignment).
  • Filtration: Filter through a cotton plug in a glass pipette to remove particulates (paramagnetic particles ruin resolution).

Step 2: 1D ¹H Acquisition
  • Pulse Angle: 30° (ensures uniform excitation).

  • Scans (ns): 16 (sufficient for >5 mg).

  • Spectral Width: 14 ppm (–2 to 12 ppm).

  • Processing: Apply exponential window function (LB = 0.3 Hz) for S/N improvement.

  • Check: Verify solvent residual peak (CHCl₃ at 7.26 ppm). If linewidth > 1.0 Hz, re-shim.

Step 3: The 2D Suite (The Confirmation Step)
  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons on adjacent carbons (3-bond coupling).

    • Analysis: Cross-peaks off the diagonal indicate neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps every proton to its attached carbon.

    • Analysis: Differentiates

      
      , 
      
      
      
      (phased negative), and
      
      
      .
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The "Super Glue." Sees 2-3 bond C-H correlations.

    • Critical Use: Connects fragments across quaternary carbons and heteroatoms (O, N) where no protons exist to couple directly.

Data Interpretation Case Study: Distinguishing Isomers

Scenario: You synthesized a disubstituted benzene derivative. Is it the 1,4-isomer (para) or 1,2-isomer (ortho)?

The NMR Solution:

  • Symmetry Analysis (1D ¹H):

    • Para (1,4): High symmetry. You will see a simplified spectrum (e.g., an AA'BB' system appearing as two "doublets").

    • Ortho (1,2): Lower symmetry. You will see 4 distinct aromatic signals (ABCD system).

  • Coupling Constants (

    
    ): 
    
    • Ortho coupling (

      
      ): ~7–9 Hz.
      
    • Meta coupling (

      
      ): ~1–3 Hz.
      
    • Para coupling (

      
      ): <1 Hz (usually invisible).
      
  • NOESY (Nuclear Overhauser Effect):

    • If the substituents are bulky, an ortho isomer will show a Through-Space interaction (NOE cross-peak) between the substituents. The para isomer is too distant (>5 Å) to show this effect.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (The definitive text on combined spectral analysis).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • ICH Expert Working Group. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Regulatory basis for structure confirmation).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • Elyashberg, M., Williams, A., & Martin, G. (2008). "Computer-assisted structure verification and elucidation tools in NMR-based structure analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

Comparative

Comparative Technical Guide: Synthetic vs. Biogenic N-Methylanthranilate Derivatives

Executive Summary N-Methylanthranilate (N-MA) serves as a critical scaffold in medicinal chemistry (NSAIDs, anticancer agents) and high-value fragrance formulation. While chemically identical in structure ( ), synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylanthranilate (N-MA) serves as a critical scaffold in medicinal chemistry (NSAIDs, anticancer agents) and high-value fragrance formulation. While chemically identical in structure (


), synthetic and naturally sourced variants differ significantly in isotopic fingerprints, impurity profiles, and regulatory classifications. This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate grade for drug development and formulation, emphasizing that while synthetic routes offer economic scalability, biogenic sources (fermentation/extraction) provide superior regulatory compliance for "natural" labeling, albeit with distinct purification challenges.

Molecular Origin & Synthesis Pathways

The divergence between synthetic and natural N-MA lies in the carbon source and the catalytic mechanism employed.

Chemical Synthesis (Petrochemical Route)

The industrial standard involves the reductive alkylation of methyl anthranilate. This method is preferred for high-yield bulk production but introduces risks of poly-methylation and heavy metal residues.

  • Precursors: Anthranilic acid (derived from phthalimide/petroleum), Methanol, Formaldehyde.

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).[1]

  • Mechanism: Formation of a Schiff base intermediate followed by hydrogenation.[1]

Biosynthetic Production (Enzymatic Route)

"Natural" N-MA is derived either via direct extraction (e.g., Citrus reticulata, Choisya ternata) or, increasingly, via microbial fermentation using engineered Corynebacterium glutamicum or E. coli.

  • Precursors: Glucose (Shikimate pathway)

    
     Chorismate 
    
    
    
    Anthranilate.
  • Enzyme: Anthranilate N-methyltransferase (ANMT) utilizing S-adenosyl methionine (SAM) as the methyl donor.[2][3]

  • Advantage: High regioselectivity (avoids N,N-dimethyl byproducts).

Pathway Visualization

The following diagram contrasts the linear chemical synthesis with the metabolic flux of the biosynthetic route.

NMA_Synthesis_Comparison cluster_synthetic Chemical Synthesis (Petrochemical) cluster_natural Biosynthesis (Fermentation/Plant) Petroleum Petroleum Precursors Phthalimide Phthalimide Petroleum->Phthalimide Anthranilic_Acid Anthranilic Acid Phthalimide->Anthranilic_Acid Schiff_Base Schiff Base Intermediate Anthranilic_Acid->Schiff_Base + HCHO Syn_NMA Synthetic N-Methylanthranilate Schiff_Base->Syn_NMA + H2 / Pd-C Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate Bio_Anthranilate Anthranilate Chorismate->Bio_Anthranilate Bio_NMA Natural N-Methylanthranilate Bio_Anthranilate->Bio_NMA ANMT Enzyme (SAM Donor)

Caption: Comparison of reductive alkylation (Red) vs. SAM-dependent enzymatic methylation (Green).

Analytical Distinction: Isotopic Fingerprinting

Because the chemical structure is identical, standard HPLC/GC cannot differentiate sources. Stable Isotope Ratio Analysis (SIRA) using GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is the mandatory validation protocol.

The Isotopic Delta ( )

Different carbon fixation pathways result in distinct ratios of


.
  • Synthetic: Derived from fossil fuels, which are depleted in

    
    .
    
  • Natural: Derived from modern plant biomass (C3 or C4 pathways).

Table 1: Isotopic Reference Values
ParameterSynthetic (Petrochemical)Natural (C3 Plant Source)Natural (C4/Fermentation)

(‰)

to


to


to


(‰)
Highly variable (process dependent)

to


to


Activity
0% (Fossil Carbon)100% (Modern Carbon)100% (Modern Carbon)

Critical Insight: To confirm "Natural" status for regulatory filing (e.g., EU Flavour Regulation 1334/2008), the sample must show


 activity consistent with modern atmospheric levels, and 

values must align with the claimed botanical or substrate source.

Impurity Profiling & Safety

The impurity profile dictates the downstream purification burden in drug development.

Synthetic Impurities
  • Aniline Derivatives: Unreacted methyl anthranilate or over-methylated N,N-dimethylanthranilate.

  • Catalyst Residues: Trace Nickel or Palladium (must be monitored per ICH Q3D guidelines).

  • Schiff Bases: Polymerization byproducts from formaldehyde usage.

Biogenic Impurities
  • Terpenes: Co-extracted compounds (e.g., limonene,

    
    -terpinene) if sourced from Citrus or Neroli oils.
    
  • Protein/Endotoxins: If produced via E. coli fermentation, host cell proteins (HCP) and endotoxins are critical contaminants requiring removal.

  • Isomers: Natural sources are generally cleaner regarding N-alkylation regioselectivity but "dirtier" regarding matrix complexity.

Experimental Protocol: Source Authentication Workflow

Objective: To definitively categorize an unknown N-MA sample as Synthetic or Natural using GC-MS and IRMS.

Materials
  • Internal Standard: Deuterated Methyl Anthranilate (

    
    -MA).
    
  • Column: DB-5MS or Elite-XLB (30m x 0.25mm ID, 0.25µm film).

  • Instrumentation: GC-MS (Agilent 7890/5977) coupled with Isoprime IRMS.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 50 mg of sample in 10 mL Dichloromethane (DCM).

    • Add 10 µL Internal Standard (

      
      -MA).
      
    • Filter through 0.22 µm PTFE membrane.

  • GC Separation:

    • Injector: 250°C, Split 1:50.

    • Oven Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      240°C (5 min).
  • MS Detection (Qualitative):

    • Scan range: 40–300 m/z.

    • Target Ions: 151 m/z (Molecular ion), 119 m/z (Base peak).

    • Check for Impurities: Look for peaks at 165 m/z (N,N-dimethyl variant).

  • IRMS Detection (Authentication):

    • Combustion Reactor: 850°C (converts eluent to

      
      ).
      
    • Measure

      
       against VPDB standard.
      
Authentication Logic Diagram

Authentication_Workflow Sample Unknown N-MA Sample GC_Sep GC Separation (Elite-XLB Column) Sample->GC_Sep MS_Path Mass Spec (MS) GC_Sep->MS_Path IRMS_Path Isotope Ratio MS (IRMS) GC_Sep->IRMS_Path Impurity_Check Check Impurities: N,N-dimethyl (165 m/z) Terpenes (93 m/z) MS_Path->Impurity_Check Isotope_Check Measure d13C Value IRMS_Path->Isotope_Check Decision_Syn d13C < -27‰ SYNTHETIC Isotope_Check->Decision_Syn Depleted 13C Decision_Nat d13C > -15‰ (C4) or -25‰ (C3) NATURAL Isotope_Check->Decision_Nat Enriched 13C

Caption: Dual-stream analysis workflow for chemical purity (MS) and source origin (IRMS).

Pharmacological & Drug Development Context

For researchers developing N-MA derivatives (e.g., for antinociceptive or anti-inflammatory applications):

  • Regulatory Status: If the end product is a drug, the source is less critical than the purity (GMP standards). However, if the derivative is for a "Natural Health Product" (NHP), the biosynthetic route is required.

  • Bioactivity: Studies on Choisya ternata extracts indicate that N-MA contributes to antinociceptive activity. However, synthetic N-MA shows identical receptor binding affinity in vitro. The "synergistic effect" often cited in natural oils is due to the matrix (terpenes), not the N-MA molecule itself.

  • Supply Chain: Synthetic supply is stable and cheap (

    
    300+/kg), making it viable only for high-end formulations or specific "natural" label claims.
    

References

  • Luo, Z. S., et al. (2020). "Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum." Microorganisms, 8(6), 869. Link

  • Perini, M., et al. (2024).[4] "Trends in Analytical Chemistry: Stable isotope ratio analysis (SIRA) for authentication." Trends in Analytical Chemistry, 180, 117966.[4] Link

  • Lee, J. H., et al. (2019). "Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli." Journal of Microbiology and Biotechnology, 29(8), 1243–1248. Link

  • Sesta, G., et al. (2008). "Methyl anthranilate in Citrus honey: Analytical method and suitability as a chemical marker." Apidologie, 39, 335. Link

  • Scientific Committee on Consumer Safety (SCCS). (2011). "Opinion on methyl-N-methylanthranilate." European Commission. Link

Sources

Validation

Quantitative analysis of Methyl 2-chloro-6-(methylamino)benzoate

Topic: Quantitative Profiling of Methyl 2-chloro-6-(methylamino)benzoate: Methodological Comparison & Validation Executive Summary Methyl 2-chloro-6-(methylamino)benzoate (M-2C-6MA) is a specialized pharmacophore often e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Profiling of Methyl 2-chloro-6-(methylamino)benzoate: Methodological Comparison & Validation

Executive Summary

Methyl 2-chloro-6-(methylamino)benzoate (M-2C-6MA) is a specialized pharmacophore often encountered as a critical intermediate in the synthesis of acridone-based antineoplastics and specific tyrosine kinase inhibitors. Its quantitative analysis presents a unique challenge: the molecule possesses both a lipophilic chloro-benzoate core and a weakly basic secondary amine, requiring careful chromatographic tailoring to avoid peak tailing and ensure resolution from structurally similar impurities (e.g., des-chloro analogs or hydrolysis products).

This guide compares two industry-standard analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine purity assay, and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level impurity profiling.

Chemical Profile & Physicochemical Basis

Before defining the protocol, we must understand the analyte's behavior in solution.

  • Chemical Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 199.63 g/mol

  • Predicted logP: ~2.6 – 2.9 (Moderately Lipophilic)

  • Acid/Base Character: The N-methylamino group is weakly basic. However, the ortho-chloro and ortho-ester groups exert electron-withdrawing effects and steric hindrance, likely suppressing the pKa of the amine to < 3.0.

  • Implication: Mobile phases requires acidic buffering (pH < 3.0) to ensure the amine is fully protonated (for MS sensitivity) or fully suppressed (for UV peak shape), preventing mixed-mode interactions with silanols.

Strategic Method Comparison

The choice of method depends on the "Fit-for-Purpose" criteria: Assay (Purity) vs. Trace (Genotox/Impurity).

FeatureMethod A: HPLC-UV (Diode Array) Method B: UHPLC-MS/MS (QqQ)
Primary Application Raw material assay, reaction monitoring (>0.1%).Trace impurity analysis, genotoxic screening (<10 ppm).
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
Specificity Moderate (Relies on retention time & UV spectrum).High (MRM transitions are unique to mass/fragment).
Throughput Standard (15–20 min run time).High (3–5 min run time).
Cost per Sample Low ($).High (

$).[1]
Robustness High; tolerant to matrix effects.Moderate; susceptible to ion suppression.

Detailed Experimental Protocols

Protocol A: Robust HPLC-UV for Purity Assay

Best for: QA/QC release testing of the intermediate.

System: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Rationale: The "Plus" series has double end-capping to reduce silanol interactions with the secondary amine.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 30 1.0
10.0 80 1.0
12.0 80 1.0
12.1 30 1.0

| 15.0 | 30 | 1.0 |

Detection: UV at 254 nm (primary) and 230 nm (secondary). Column Temp: 30°C. Injection Vol: 10 µL.

Self-Validating Check:

  • System Suitability: The tailing factor (

    
    ) for the M-2C-6MA peak must be < 1.5. If 
    
    
    
    , increase buffer strength or lower pH.
Protocol B: Ultrasensitive UHPLC-MS/MS for Trace Analysis

Best for: Detecting M-2C-6MA as a residual impurity in final drug substance.

System: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro. Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: Ethylene-Bridged Hybrid (BEH) particles are stable at high pH, but we use low pH here for ionization. The 1.7 µm particle size ensures narrow peaks for sensitivity.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 0.4
2.5 90 0.4
3.0 90 0.4
3.1 10 0.4

| 4.5 | 10 | 0.4 |

MS/MS Parameters (ESI+):

  • Precursor Ion: 200.63 (

    
    )
    
  • Quantifier Transition: 200.6

    
     168.6 (Loss of Methanol/OCH3).
    
  • Qualifier Transition: 200.6

    
     140.5 (Loss of Ester + Methyl).
    
  • Cone Voltage: 30 V.

  • Collision Energy: 18 eV (Quant), 25 eV (Qual).

Quantitative Data Summary

The following data represents typical validation performance metrics for the described protocols.

MetricHPLC-UV (Method A)UHPLC-MS/MS (Method B)
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mL
LOQ (Limit of Quantitation) 2.0 µg/mL1.5 ng/mL
Linearity (

)
> 0.999> 0.995
Precision (RSD, n=6) < 1.0%< 3.5%
Accuracy (Recovery) 98.5% – 101.5%90.0% – 110.0%

Visualizations

Figure 1: Analytical Decision Workflow

Caption: Logical flow for selecting the appropriate analytical method based on sample concentration and data requirements.

AnalyticalWorkflow Start Sample Input (M-2C-6MA) Decision Concentration Range? Start->Decision HighConc High Conc. (>0.1%) Raw Material / Reaction Mix Decision->HighConc Macro Analysis TraceConc Trace Conc. (<100 ppm) Final Drug / Biological Matrix Decision->TraceConc Micro Analysis HPLC Method A: HPLC-UV (Agilent Zorbax C18) HighConc->HPLC LCMS Method B: UHPLC-MS/MS (Waters BEH C18) TraceConc->LCMS ResultA Output: % Purity (Robust, Cost-effective) HPLC->ResultA ResultB Output: ppm Impurity (High Sensitivity, Specificity) LCMS->ResultB

Figure 2: Mechanistic Fragmentation Pathway (MS/MS)

Caption: Proposed collision-induced dissociation (CID) pathway used for MRM quantification.

Fragmentation Parent Precursor Ion [M+H]+ = 200.6 Intermed Acylium Ion [M-OCH3]+ = 168.6 Parent->Intermed - CH3OH (Quantifier) Product Ring Fragment [M-COOCH3]+ = 140.5 Intermed->Product - CO (Qualifier)

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • ChemicalBook. (2024). Methyl 2-(methylamino)benzoate Properties (Analog Reference). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 2-chlorobenzoate (Structural Analog). Link

Sources

Comparative

Comparative Guide: Structural Elucidation Platforms in Mass Spectrometry

Focus: Small Molecule, Metabolite, and Impurity Profiling Executive Summary In the landscape of modern drug development and metabolomics, "structural elucidation" has evolved beyond simple mass confirmation. It now deman...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Small Molecule, Metabolite, and Impurity Profiling

Executive Summary

In the landscape of modern drug development and metabolomics, "structural elucidation" has evolved beyond simple mass confirmation. It now demands the rigorous determination of elemental composition, connectivity, and spatial configuration (stereochemistry).

This guide compares the three dominant paradigms for structural elucidation: High-Resolution Accurate Mass (HRAM) Orbitrap , Quadrupole Time-of-Flight (Q-TOF) , and Ion Mobility Spectrometry (IMS) coupled systems. While Q-TOFs offer speed and duty cycle advantages, Orbitrap technology remains the gold standard for de novo elucidation due to fine isotopic resolution. However, the emergence of IMS has introduced a critical orthogonal dimension—Collision Cross Section (CCS)—necessary for resolving isomeric species that mass resolution alone cannot distinguish.

Part 1: Technology Comparison & Causality

Orbitrap (HRAM) Technology

The Resolution Engine. Orbitrap instruments (e.g., Thermo Exploris, Tribrid ID-X) operate by trapping ions in an electrostatic field. The frequency of oscillation is converted to mass via Fourier Transform.[1]

  • Causality: High resolution (>240,000 FWHM) allows for the detection of "fine isotopes" (e.g., distinguishing

    
    S from 
    
    
    
    C
    
    
    isotopes). This is critical for assigning unique elemental formulas to unknowns < 500 Da, where mass accuracy (<1 ppm) alone is insufficient without isotopic pattern confirmation.
  • Limitation: Scan speed decreases as resolution increases.[2]

Q-TOF Technology

The Speed & Duty Cycle Engine. Q-TOF systems (e.g., Sciex ZenoTOF, Agilent Revident, Waters Xevo) accelerate ions through a flight tube.

  • Causality: The non-trapping nature allows for ultra-fast scanning (>100 Hz). This is superior for Data Independent Acquisition (DIA/SWATH) where sampling density across a chromatographic peak is paramount.[1]

  • Limitation: Generally lower resolution (typically 40k–80k) compared to Orbitraps, making ab initio formula generation for completely unknown impurities more challenging.

Ion Mobility Spectrometry (IMS)

The Shape Separator. IMS (e.g., Waters Cyclic IMS, Bruker timsTOF, Agilent 6560) separates ions based on their size-to-charge ratio in a gas phase before they enter the mass analyzer.

  • Causality: This measures the Collision Cross Section (CCS).[3][4][5][6][7] It allows for the separation of isomers (regioisomers, diastereomers) that have identical m/z and often co-elute in LC.

  • Strategic Value: CCS provides a "third identification point" (alongside RT and m/z), increasing confidence in identification from <80% to >99%.

Part 2: Comparative Performance Data

The following table synthesizes performance metrics relevant to structural elucidation.

FeatureOrbitrap (Tribrid/Exploris)Q-TOF (Modern High-End)IMS-Q-TOF / IMS-Orbitrap
Max Resolution > 500,000 (at m/z 200)60,000 – 100,000Variable (IMS adds ~200 resolving power)
Mass Accuracy < 1 ppm (Internal Cal)< 2 ppm (Internal Cal)< 2 ppm
Isomer Separation No (unless chromatographic)No (unless chromatographic)Yes (Drift time separation)
Fragmentation CID, HCD, UVPD, ETD (Tribrid)CID, EID (some models)CID (Time-aligned)
Spectral Trees Excellent (MS

capability)
Good (MS/MS only)Excellent (Clean spectra via IMS filtering)
Primary Use Case De novo Unknown ID, Fine IsotopesScreening, Quantitation, DIAIsomer differentiation, Lipidomics

Part 3: Decision Logic & Workflows

Logic Diagram: Choosing the Right Platform

This diagram illustrates the decision process for selecting a platform based on the analytical problem (e.g., unknown vs. isomer).

StructuralElucidationLogic Start Analytical Challenge Isomer Isomeric Separation? Start->Isomer Unknown De Novo Unknown? Isomer->Unknown No IMS USE IMS-MS (CCS Value Required) Isomer->IMS Yes (Positional/Stereo) Orbi USE ORBITRAP (MS^n) (Fine Isotope + Spectral Tree) Unknown->Orbi Yes (Deep Elucidation) QTOF USE Q-TOF (High Speed Screening) Unknown->QTOF No (Targeted/Screening)

Figure 1: Decision matrix for selecting the appropriate MS architecture based on structural elucidation requirements.

Part 4: Experimental Protocol (Self-Validating)

Protocol: De Novo Structure Elucidation with CCS Validation

Objective: Elucidate the structure of an unknown impurity (approx. 400 Da) and validate using CCS values.

1. System Suitability & Calibration (The Self-Validating Step)
  • Reagents: Major Mix (Waters) or Polyalanine (Bruker/Agilent).

  • Action: Infuse calibrant mix.

  • Validation Criteria:

    • Mass Accuracy: < 1 ppm RMS.

    • CCS Accuracy: Measured CCS must be within 2% of the community database (e.g., Unified CCS Compendium) [1].

    • Why: This ensures that if the unknown's CCS matches a theoretical calculation, the match is real, not a drift artifact.

2. Data Acquisition (MS

Workflow)
  • Platform: Orbitrap Tribrid or IMS-Q-TOF.

  • Method:

    • MS1: Full scan at 120,000 resolution (Orbitrap) or enabled IMS mode (Q-TOF).

    • Trigger: Intensity threshold > 5e4.

    • Fragmentation (MS2): HCD (Higher-energy Collisional Dissociation) at stepped energies (20, 40, 60 NCE).

    • Deep Dive (MS3): If using Tribrid, trigger MS3 on the top 3 most intense MS2 fragments.

    • Why: Stepped energy ensures retention of both labile groups and core backbone fragments. MS3 builds the "Spectral Tree" required to link fragments logically.

3. Data Analysis & Spectral Tree Construction
  • Step A: Generate Formula. Use Fine Isotope Structure (e.g.,

    
    S vs 
    
    
    
    C
    
    
    ) to filter candidates.[8]
  • Step B: Fragment Annotation. Map MS2/MS3 fragments to the precursor.

  • Step C: CCS Confirmation. Compare experimental CCS (

    
    ) with theoretical CCS (
    
    
    
    ) derived from molecular modeling (or machine learning tools like CCSondemand).
    • Pass:

      
      .
      
Logic Diagram: The Spectral Tree Workflow

This diagram visualizes how MS


 data is structured to solve an unknown.

SpectralTree Precursor Precursor Ion (MS1: m/z 400.1234) Frag1 Fragment A (MS2: m/z 250) Precursor->Frag1 Loss of Group X Frag2 Fragment B (MS2: m/z 150) Precursor->Frag2 Loss of Group Y SubFrag1 Sub-Frag A1 (MS3: m/z 120) Frag1->SubFrag1 MS3 Fragmentation SubFrag2 Sub-Frag A2 (MS3: m/z 130) Frag1->SubFrag2

Figure 2: Spectral Tree logic. MS3 allows the researcher to confirm that Fragment A1 originates specifically from Fragment A, establishing connectivity.

References

  • An Ion Mobility Collision Cross Section Compendium. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Source: Frontiers in Molecular Biosciences.[4] URL:[Link]

  • Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Source: NIH / PMC. URL:[Link]

  • Accurate Collision Cross Sections From Traveling Wave Ion Mobility Measurements in Native Mass Spectrometry. Source: Waters Corporation Application Note. URL:[Link]

  • Comparison of Orbitrap, Quadrupole and QTOF. Source: Scribd / Thermo Fisher Scientific White Paper. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 2-chloro-6-(methylamino)benzoate

[1] Executive Summary This guide outlines the mandatory safety and disposal procedures for Methyl 2-chloro-6-(methylamino)benzoate (CAS: 1379595-97-7).[1][2] Operational Warning: Do not confuse this compound with its non...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the mandatory safety and disposal procedures for Methyl 2-chloro-6-(methylamino)benzoate (CAS: 1379595-97-7).[1][2]

Operational Warning: Do not confuse this compound with its non-chlorinated analog, Methyl 2-(methylamino)benzoate (Dimethyl anthranilate). The presence of the chlorine atom at the C2 position fundamentally changes the waste classification from "Non-Halogenated" to "Halogenated." Misclassification of this waste stream can result in significant disposal cost increases and regulatory non-compliance [1].

Part 1: Chemical Identity & Critical Hazard Profile

Effective safety relies on understanding the specific molecular risks. This compound is a halogenated amino-ester, posing risks of irritation and potential aquatic toxicity.

Table 1: Chemical Specifications & Hazard Data
ParameterSpecification
Chemical Name Methyl 2-chloro-6-(methylamino)benzoate
CAS Number 1379595-97-7
Molecular Formula C₉H₁₀ClNO₂
Waste Classification Halogenated Organic Solvent/Solid
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.), H302 (Harmful if swallowed) [2]
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[1]

Field Insight: The chlorine substituent stabilizes the molecule against rapid biodegradation. Unlike simple esters, this compound requires high-temperature incineration (Rotary Kiln) to ensure complete destruction of the chlorinated ring system and capture of the resulting hydrogen chloride gas [3].

Part 2: Waste Segregation & Packaging Protocols

The most common error in handling this compound is cross-contamination . Mixing halogenated waste with non-halogenated solvents (e.g., Acetone, Ethanol) renders the entire bulk container "Halogenated," increasing disposal costs by up to 300%.

Protocol A: The Segregation Workflow
  • Designate a Specific Stream: Use a waste container explicitly labeled "HALOGENATED ORGANIC WASTE."

  • Compatible Solvents: If the compound is in solution, ensure the solvent is compatible with the waste drum material (typically HDPE or Steel).

    • Acceptable Co-solvents: Dichloromethane (DCM), Chloroform.

    • Avoid: Strong oxidizers or highly reactive acids.

  • Rinsate Management: When cleaning glassware used with this compound:

    • First Rinse: Use a solvent (e.g., acetone or DCM). Collect this entirely into the Halogenated Waste container.

    • Subsequent Washes: Only after the gross residue is removed can subsequent water washes go to the drain (subject to local water authority limits).

Protocol B: Spill Response Decision Matrix

Immediate action is required in the event of a release. Follow the logic flow below to determine if the spill can be managed locally or requires emergency services.

SpillResponse Start Spill Detected: Methyl 2-chloro-6-(methylamino)benzoate Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 100 mL/g) Inside Fume Hood Assess->Minor Contained Major Major Spill (> 100 mL/g) Or Outside Hood Assess->Major Uncontained/Large ActionMinor 1. Don Double Nitrile Gloves + Goggles 2. Absorb with Vermiculite/Sand 3. Place in Halogenated Waste Pail Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Secure Doors 3. Call EHS / Hazmat Team Major->ActionMajor Cleanup Decontaminate Surface (Soap + Water) ActionMinor->Cleanup Report Submit Incident Report ActionMajor->Report Cleanup->Report

Figure 1: Decision logic for spill response. Note that "Minor" classification assumes the researcher is trained and has access to a working fume hood.

Part 3: Final Disposal Pathway

Do not attempt chemical deactivation (e.g., hydrolysis) on the benchtop. The resulting 2-chloro-6-(methylamino)benzoic acid remains a halogenated pollutant.[1] The only validated disposal method is Thermal Oxidation .

The Disposal Chain of Custody
  • Collection: Lab accumulates waste in "Halogenated" carboy.

  • Lab Pack/Bulking: Waste contractor consolidates compatible halogenated wastes.

  • Transport: Shipped under RCRA codes (typically D001/F002 depending on solvent mixture) to a TSDF (Treatment, Storage, and Disposal Facility).

  • Destruction:

    • Method: Rotary Kiln Incineration > 1000°C.

    • Mechanism: The organic framework is oxidized to CO₂ and H₂O. The chlorine atom is converted to HCl gas.

    • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH) to neutralize HCl, preventing acid rain formation [4].

DisposalWorkflow Lab Laboratory Bench (Generation) Segregation Segregation (Halogenated Stream) Lab->Segregation Use Container Waste Container (HDPE/Steel) Segregation->Container Pour Pickup Hazmat Contractor Pickup Container->Pickup Manifest Incinerator Rotary Kiln (>1000°C) Pickup->Incinerator Transport Scrubber Caustic Scrubber (HCl Neutralization) Incinerator->Scrubber Exhaust Gas

Figure 2: The "Cradle-to-Grave" lifecycle of halogenated chemical waste.[1][3]

Part 4: Regulatory Compliance Checklist

Before scheduling a pickup, verify the following to ensure compliance with EPA and local regulations:

References
  • EPA (Environmental Protection Agency). Hazardous Waste Codes & Classification.[5] RCRA Orientation Manual. Available at: [Link]

  • EPA (Environmental Protection Agency). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal (Halogenated vs Non-Halogenated). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-chloro-6-(methylamino)benzoate

CAS Number: 1379595-97-7 Chemical Family: Halogenated Anthranilate Ester Primary Application: Pharmaceutical Intermediate / R&D Synthesis Executive Safety Summary Methyl 2-chloro-6-(methylamino)benzoate is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1379595-97-7 Chemical Family: Halogenated Anthranilate Ester Primary Application: Pharmaceutical Intermediate / R&D Synthesis

Executive Safety Summary

Methyl 2-chloro-6-(methylamino)benzoate is a specialized intermediate often used in the synthesis of heterocyclic pharmaceutical compounds. As a halogenated aniline derivative, it presents specific risks regarding acute toxicity (oral) and mucous membrane irritation .

Unlike generic reagents, this compound combines the lipophilicity of an ester with the reactivity of a secondary amine. This dual nature requires strict adherence to protocols that prevent both inhalation of fine particulates and dermal absorption.[1][2]

Core Hazard Classification (GHS):

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[1][3][6]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection levels based on the specific operational context. Do not rely on "standard" lab PPE for all tasks.

Protection Zone Component Specification / Standard Rationale
Hand Protection Primary Glove Nitrile Rubber (0.11 mm min) Provides splash protection against solid transfer.
Secondary Glove Nitrile (0.2 mm) or Laminate Required for solution handling. Benzoate esters can permeate thin nitrile; double-gloving is mandatory for solvents (DCM, EtOAc).
Respiratory Primary Control Fume Hood (Face Velocity > 0.5 m/s) Engineering controls are the primary barrier against H335 (Respiratory Irritation).
Secondary N95 / P100 Respirator Required only if weighing outside a hood or during spill cleanup.
Eye / Face Primary Chemical Safety Goggles Tightly fitting goggles are superior to safety glasses to prevent dust ingress.
Body Clothing Lab Coat (Cotton/Poly blend) Standard protection. Ensure wrists are covered (tuck into gloves).
Operational Handling Protocols
3.1. Storage & Stability
  • Condition: Store in a cool, dry, well-ventilated area.

  • Temperature: Ambient (15–25°C) is generally acceptable, though refrigeration (2–8°C) is recommended for long-term storage to prevent hydrolysis of the ester or oxidation of the amine.

  • Incompatibility: Segregate from strong oxidizing agents and strong acids.

3.2. Weighing & Transfer (Solid Phase)
  • Static Hazard: As a crystalline organic solid, this compound may generate static electricity, causing powder to scatter.

  • Protocol:

    • Equip PPE: Don safety goggles and double nitrile gloves.

    • Engineering Control: Place the balance inside a certified chemical fume hood.

    • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder is flighty.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing.

3.3. Reaction Setup (Solution Phase)
  • Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), the permeation rate through gloves increases. Change outer gloves immediately upon splash.

  • Temperature Control: If heating is required, use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent the release of irritating vapors.

Emergency Response & Spill Management

Immediate Action Logic:

  • Alert: Notify nearby personnel.

  • Isolate: Close lab doors; increase ventilation if safe.

  • Assess: If the spill is >50g or outside a hood, evacuate and call EHS.

Spill Cleanup Workflow (Graphviz)

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Small (<50g) & In Hood Assess->SmallSpill Contained LargeSpill Large (>50g) or Floor Assess->LargeSpill Uncontained PPE_Don Don PPE: Double Gloves, Goggles, N95 Respirator SmallSpill->PPE_Don Evacuate Evacuate & Call EHS LargeSpill->Evacuate DryClean Dry Cleanup: Scoop/Sweep gently Avoid Dust Generation PPE_Don->DryClean WetClean Wet Wipe: Use Methanol/Water Dispose as Haz Waste DryClean->WetClean Finish Report Incident WetClean->Finish

Figure 1: Decision logic for spill response. Prioritize evacuation for large, uncontained spills.

Decontamination Steps:
  • Solid Removal: Gently cover the spill with wet paper towels (to suppress dust) or scoop carefully into a waste container.

  • Surface Wash: Wipe the area with soap and water , followed by 70% Ethanol or Methanol . The amine moiety makes the compound soluble in alcohols.

  • Waste Disposal: Collect all cleanup materials (wipes, gloves) into a sealed bag labeled "Hazardous Waste: Toxic Solid."

Waste Disposal & Compliance

Do not dispose of this chemical down the drain. It is harmful to aquatic life and regulated as hazardous chemical waste.

Waste Stream Method Container Labeling
Solid Waste High-temperature incineration."Solid Hazardous Waste - Toxic/Irritant"
Liquid Waste Solvent waste stream (Halogenated if mixed with DCM)."Organic Solvents + Trace Amines"
Contaminated Sharps Sharps container for incineration."Chemically Contaminated Sharps"
References
  • PubChem. (n.d.). Compound Summary: Methyl 2-chlorobenzoate (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-6-(methylamino)benzoate
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